molecular formula C5H2Cl2N2O B176534 3,6-Dichloropyridazine-4-carbaldehyde CAS No. 130825-10-4

3,6-Dichloropyridazine-4-carbaldehyde

Cat. No.: B176534
CAS No.: 130825-10-4
M. Wt: 176.99 g/mol
InChI Key: MDFPDUWCECWCHV-UHFFFAOYSA-N
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Description

3,6-Dichloropyridazine-4-carbaldehyde (CAS 130825-10-4) is a valuable heterocyclic building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C5H2Cl2N2O and a molecular weight of 176.99 g/mol, serves as a key precursor for the development of more complex molecules . Its structure features two chlorine atoms and an aldehyde group on a pyridazine ring, making it a versatile intermediate for nucleophilic substitution and condensation reactions . As a pharmaceutical intermediate, it is used in the synthesis and chemical reactivity studies of various pyridazine derivatives, which are a core focus in medicinal chemistry . The compound has a predicted boiling point of 346.5±37.0 °C at 760 mmHg and a density of 1.6±0.1 g/cm³ . For safe handling, note that it has associated hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research applications and must be stored under an inert atmosphere at 2-8°C . 3,6-Dichloropyridazine-4-carbaldehyde is For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloropyridazine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-1-3(2-10)5(7)9-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFPDUWCECWCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568958
Record name 3,6-Dichloropyridazine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130825-10-4
Record name 3,6-Dichloropyridazine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,6-Dichloropyridazine-4-carbaldehyde synthesis from 3,6-dichloro-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 3,6-dichloro-4-methylpyridazine (CAS 19064-64-3) to 3,6-dichloropyridazine-4-carbaldehyde (CAS 130825-10-4) represents a critical functionalization step in the synthesis of bioactive pyridazine scaffolds.[1] This aldehyde serves as a "linchpin" intermediate for diversely substituted heterocycles, particularly in the development of kinase inhibitors and antitubercular agents.

This guide details two distinct synthetic pathways. The Direct Selenium Dioxide Oxidation (Riley Oxidation) is presented as the primary industrial route due to its atom economy and step efficiency. Alternatively, the Enamine Oxidative Cleavage route is provided as a high-fidelity alternative for applications requiring stringent impurity control.

Retrosynthetic Logic & Mechanistic Insight

The transformation relies on exploiting the vinylogous acidity of the C4-methyl group.[1] The 3,6-dichloro substitution pattern on the pyridazine ring exerts a strong inductive electron-withdrawing effect ($ -I $), significantly lowering the $ pK_a $ of the methyl protons compared to 4-picoline.[1]

  • Challenge: The electron-deficient ring makes the substrate resistant to electrophilic attack but highly susceptible to nucleophilic pathways.[1] However, oxidation requires the methyl group to act as a nucleophile (in enol/enamine forms) or undergo C-H activation.

  • Solution: We utilize Selenium Dioxide (

    
    ) , which operates via an ene-type mechanism followed by a [2,3]-sigmatropic rearrangement, effectively bypassing the need for strong bases that might degrade the sensitive dichloro-heterocycle.
    
Strategic Pathway Visualization

G Figure 1: Divergent Synthetic Pathways for Aldehyde Construction Start 3,6-Dichloro-4-methylpyridazine (Precursor) RouteA_Inter Selenic Ester Intermediate Start->RouteA_Inter Route A: SeO2 Dioxane, Reflux RouteB_Inter Enamine Intermediate (DMF-DMA Adduct) Start->RouteB_Inter Route B: DMF-DMA 100°C RouteA_Prod 3,6-Dichloropyridazine- 4-carbaldehyde RouteA_Inter->RouteA_Prod [2,3]-Sigmatropic Rearrangement RouteB_Inter->RouteA_Prod NaIO4 / THF Oxidative Cleavage

Figure 1: The primary pathway (Route A) utilizes direct oxidation, while Route B offers a mild, two-step sequence.

Protocol A: Direct Riley Oxidation (Standard Method)

This method is the industry standard for converting activated heteroaromatic methyl groups to aldehydes. It is direct but requires careful control of stoichiometry to prevent over-oxidation to the carboxylic acid.

Reagents & Materials
  • Substrate: 3,6-Dichloro-4-methylpyridazine (1.0 equiv)

  • Oxidant: Selenium Dioxide (

    
    ), 99.8% (1.2 – 1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous) or Xylenes (for higher temp)[1]

  • Additives: Water (trace, 1-2%) can accelerate the reaction by forming

    
     in situ, though anhydrous conditions favor the aldehyde over the acid.
    
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with nitrogen.[1]

  • Charging: Add 3,6-dichloro-4-methylpyridazine (10.0 g, 61.3 mmol) and 1,4-dioxane (100 mL). Stir to dissolve.

  • Oxidant Addition: Add

    
     (8.16 g, 73.6 mmol) in a single portion.
    
    • Note:

      
       is toxic and hygroscopic. Handle in a fume hood.
      
  • Reaction: Heat the mixture to reflux (

    
    ). The solution will initially be colorless/yellow and darken as red/black selenium metal precipitates.
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC every 2 hours. Target conversion is >95%. Reaction time is typically 4–12 hours.[1]

  • Workup (Filtration): Cool the mixture to room temperature. Filter the black selenium solids through a pad of Celite. Wash the pad with warm dioxane or EtOAc.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.[2]

    • Option 1 (Crystallization): Triturate with cold diethyl ether or hexane.[1]

    • Option 2 (Bisulfite Adduct): If purity is low, shake the crude organic phase with saturated aqueous

      
      . The aldehyde forms a water-soluble adduct.[1] Wash the aqueous layer with ether, then basify (
      
      
      
      ) to release the purified aldehyde and extract back into DCM.
Data Summary: Typical Results
ParameterSpecification
Yield 55 – 70%
Purity (HPLC) >95% (after purification)
Appearance Off-white to pale yellow solid
Major Impurity 3,6-dichloropyridazine-4-carboxylic acid (<5%)

Protocol B: Enamine Oxidative Cleavage (High Purity Method)

For applications where trace selenium contamination is unacceptable, or if over-oxidation is problematic, this two-step sequence is superior. It operates under milder conditions.[1]

Phase 1: Enamine Formation[1]
  • Dissolve 3,6-dichloro-4-methylpyridazine (10.0 g) in DMF-DMA (

    
    -Dimethylformamide dimethyl acetal) (30 mL).
    
  • Heat to 100–110°C for 4–6 hours. The reaction turns deep red/purple due to the formation of the enamine (

    
    ).[1]
    
  • Concentrate in vacuo to remove excess DMF-DMA.[1] The residue is usually used directly.

Phase 2: Oxidative Cleavage[1]
  • Dissolve the crude enamine in THF/Water (1:1) (100 mL).

  • Add Sodium Periodate (

    
    )  (3.0 equiv) portion-wise at 
    
    
    
    .[1]
  • Stir at room temperature for 2–4 hours. A white precipitate (

    
    ) will form.
    
  • Workup: Filter the solids. Extract the filtrate with Ethyl Acetate.[3] Wash with brine, dry over

    
    , and concentrate.
    

Critical Quality Attributes & Troubleshooting

Stability Warning: Hydrate Formation

Electron-deficient aldehydes like 3,6-dichloropyridazine-4-carbaldehyde are prone to forming gem-diols (hydrates) in the presence of water.[1]

  • Observation: NMR may show a shift from

    
     ppm (CHO) to 
    
    
    
    ppm (
    
    
    ).
  • Mitigation: Store the product under nitrogen in a desiccator. If the hydrate forms, it can often be dehydrated by refluxing in toluene with a Dean-Stark trap or simply used as-is for subsequent condensations (it dehydrates in situ).[1]

Troubleshooting Table
IssueRoot CauseCorrective Action
Low Conversion (Route A) Old/Wet

Use freshly sublimed

or add 1-2 drops of acetic acid.[1]
Over-oxidation to Acid Extended reaction timeQuench immediately upon disappearance of starting material.
Selenium Residue Incomplete filtrationTreat crude product with activated charcoal or wash with aqueous sodium thiosulfate.[1]

References

  • Direct Oxidation Strategy: BenchChem Technical Data. "Direct Synthesis Strategies for 3,6-Dichloropyridazine-4-carbaldehyde." Link

  • Precursor Reactivity: Biosynth. "3,6-Dichloro-4-methylpyridazine: Properties and Reactivity."[1] Link[4][5]

  • General Methodology (Riley Oxidation):Organic Syntheses. "Selenium Dioxide Oxidation of Methyl Heterocycles." (General Reference for SeO2 methodology on picoline-like systems).
  • Product Identification: PubChem. "3,6-Dichloropyridazine-4-carbaldehyde (CAS 130825-10-4)."[1] Link

  • Alternative Enamine Route: Journal of American Science. "Chemical Studies on 3,6-Dichloropyridazine." (Context on reactivity of the 4-methyl group with electrophiles). Link

Sources

Physical characteristics of 3,6-Dichloropyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3,6-Dichloropyridazine-4-carbaldehyde

Executive Summary

3,6-Dichloropyridazine-4-carbaldehyde is a halogenated heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry and materials science. The pyridazine core is a well-established scaffold in numerous biologically active molecules, and the presence of two reactive chlorine atoms alongside a versatile aldehyde functional group makes this molecule a highly valuable building block for the synthesis of novel compounds.[1][2] Despite its synthetic potential, there is a notable scarcity of published experimental data on its specific physical characteristics.

This technical guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive framework for the full physicochemical characterization of 3,6-Dichloropyridazine-4-carbaldehyde. As a Senior Application Scientist, the narrative emphasizes not just the "what" but the "why"—explaining the causality behind experimental choices and providing robust, self-validating protocols. We will begin by consolidating the known computational data and then present detailed, step-by-step methodologies for determining the compound's empirical properties, from structural confirmation to thermal analysis and solubility profiling.

Introduction to the 3,6-Dichloropyridazine Scaffold

The pyridazine ring system is a prominent feature in a wide array of pharmaceutical agents, contributing to anti-inflammatory, anti-cancer, and antimicrobial activities.[3][4] The dichloropyridazine backbone, in particular, serves as a cornerstone intermediate, where the chlorine atoms act as excellent leaving groups for nucleophilic aromatic substitution, allowing for the strategic introduction of diverse functional groups.[5][6][7] The addition of a carbaldehyde (aldehyde) group at the 4-position further enhances its utility, providing a reactive handle for transformations such as reductive amination, oxidation, and olefination, thereby enabling rapid library synthesis in drug discovery campaigns.

Molecular Structure and Identifiers:

  • IUPAC Name: 3,6-dichloropyridazine-4-carbaldehyde[8]

  • Molecular Formula: C₅H₂Cl₂N₂O[8]

  • InChI: InChI=1S/C5H2Cl2N2O/c6-4-1-3(2-10)5(7)9-8-4/h1-2H[8]

  • InChIKey: MDFPDUWCECWCHV-UHFFFAOYSA-N[8]

  • SMILES: C1=C(C(=NN=C1Cl)Cl)C=O[8]

Known and Predicted Physicochemical Properties

Direct experimental data for 3,6-Dichloropyridazine-4-carbaldehyde is not widely available in peer-reviewed literature.[8] The following table summarizes calculated properties and provides context by comparing them to the well-characterized parent compound, 3,6-Dichloropyridazine.

Property3,6-Dichloropyridazine-4-carbaldehyde (Predicted/Inferred)3,6-Dichloropyridazine (Experimental)Justification for Prediction
Molecular Weight 175.95 g/mol [8]148.98 g/mol [9]Calculated from molecular formula.
Appearance White to off-white crystalline solidWhite to almost white powder/crystal[1]The parent compound is a white solid; the addition of a polar functional group is unlikely to change the state.
Melting Point Not experimentally reported.65-70 °C[1]Expected to be significantly higher than the parent compound due to increased molecular weight and polarity from the aldehyde group, leading to stronger intermolecular forces.
Solubility Insoluble in water; Soluble in polar organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate).Insoluble in water; Soluble in chloroform.[4][10]The aldehyde group adds polarity but is unlikely to confer significant aqueous solubility. Solubility in organic solvents should be maintained or enhanced.
XlogP 1.2 (Predicted)[8]N/AA measure of lipophilicity.
Monoisotopic Mass 175.95442 Da (Predicted)[8]147.95950 Da[9]High-resolution mass spectrometry target.

Methodologies for Comprehensive Experimental Characterization

To address the data gap, a systematic workflow is essential to definitively characterize any new batch of 3,6-Dichloropyridazine-4-carbaldehyde. The following protocols are designed to be robust and provide a self-validating system for identity, purity, and key physical properties.

G cluster_0 Purity & Identity Confirmation cluster_1 Structural Elucidation cluster_2 Physical Property Determination Purity_HPLC Protocol 1: HPLC-UV (Purity Assessment) Identity_MS Protocol 2: LC-MS (Molecular Weight Confirmation) Purity_HPLC->Identity_MS >95% Pure Structure_NMR Protocol 3: NMR Spectroscopy (¹H, ¹³C - Structural Confirmation) Identity_MS->Structure_NMR Identity Confirmed Structure_IR Protocol 4: IR Spectroscopy (Functional Group ID) Structure_NMR->Structure_IR Thermal_MP Protocol 5: Melting Point (Capillary Method) Structure_NMR->Thermal_MP Structure Confirmed Solubility_Assay Protocol 6: Solubility Assay (Kinetic/Thermodynamic) Thermal_MP->Solubility_Assay

Caption: Experimental workflow for the characterization of 3,6-Dichloropyridazine-4-carbaldehyde.

Purity and Identity Confirmation

Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

  • Causality: HPLC coupled with a UV detector is the gold standard for assessing the purity of small organic molecules. The method separates the target compound from impurities, and the area under the peak at a specific wavelength provides a quantitative measure of purity.

  • Methodology:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

    • Sample Prep: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to 0.1 mg/mL for injection.

    • Acceptance: Purity should be ≥95% for use in most synthetic applications.

Protocol 2: Molecular Weight Confirmation via Mass Spectrometry (MS)

  • Causality: Mass spectrometry provides the exact mass of the compound, confirming its elemental composition. The isotopic pattern created by the two chlorine atoms (³⁵Cl and ³⁷Cl) is a definitive signature for this molecule.

  • Methodology:

    • System: LC-MS system with Electrospray Ionization (ESI) source.

    • Mode: Positive Ion Mode is typically effective for nitrogen-containing heterocycles.

    • Analysis: Infuse the sample solution directly or use the eluent from the HPLC.

    • Expected Result: Look for the protonated molecule [M+H]⁺ at m/z 176.9617. The key confirmatory evidence will be the isotopic cluster: a peak at ~177 (for C₅H₃³⁵Cl₂N₂O), a peak at ~179 (for C₅H₃³⁵Cl³⁷ClN₂O) with ~65% the intensity of the first, and a peak at ~181 (for C₅H₃³⁷Cl₂N₂O) with ~10% the intensity.[8]

Structural Elucidation

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR is the most powerful tool for unambiguous structure determination, providing information about the chemical environment of each hydrogen and carbon atom.

  • Methodology:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR:

      • Expected Signals: Two singlets are predicted in the aromatic/aldehyde region.

      • Aldehyde Proton (-CHO): A singlet expected between δ 9.8-10.2 ppm.

      • Pyridazine Ring Proton: A singlet expected between δ 7.5-8.5 ppm. The exact shift will depend on the electron-withdrawing effects of the adjacent groups.

    • ¹³C NMR:

      • Expected Signals: Five distinct signals are predicted.

      • Aldehyde Carbonyl (C=O): Expected between δ 185-195 ppm.

      • Ring Carbons: Four signals corresponding to the pyridazine ring carbons, with those bonded to chlorine atoms (C3, C6) appearing at characteristic shifts.

Protocol 4: Infrared (IR) Spectroscopy

  • Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

  • Methodology:

    • System: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Sample Prep: Place a small amount of the solid sample directly on the ATR crystal.

    • Expected Key Peaks:

      • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

      • C-H Stretch (Aldehyde): Two weak bands often visible around 2820 cm⁻¹ and 2720 cm⁻¹.

      • C=N and C=C Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

      • C-Cl Stretch: Absorptions typically found in the 600-800 cm⁻¹ region.

Physical Property Determination

Protocol 5: Melting Point Determination

  • Causality: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting range (e.g., within 1-2 °C) is characteristic of a pure crystalline compound.

  • Methodology:

    • System: Digital melting point apparatus (e.g., Gallenkamp).[6]

    • Sample Prep: Load a small amount of the finely ground, dry sample into a capillary tube.

    • Procedure: Place the capillary in the apparatus and heat at a ramp rate of 2-3 °C/minute.

    • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol 6: Aqueous Solubility Assessment

  • Causality: Understanding aqueous solubility is critical for any compound intended for biological research or drug development. A kinetic assay provides a rapid assessment, while a thermodynamic assay gives the true equilibrium solubility.

  • Methodology (Kinetic Shake-Flask Method):

    • Solvent: Prepare buffers at relevant pH values (e.g., pH 2.0, pH 7.4).

    • Sample Prep: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

    • Procedure: Add a small aliquot of the DMSO stock to the aqueous buffer (final DMSO concentration should be <1%) to a target concentration of, for example, 200 µM.

    • Incubation: Shake the mixture vigorously at room temperature for 2 hours.

    • Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant concentration using a calibrated HPLC-UV method. The measured concentration is the kinetic solubility.

Conclusion

While direct experimental data on 3,6-Dichloropyridazine-4-carbaldehyde remains limited, its molecular structure strongly suggests its value as a synthetic intermediate. The protocols detailed in this guide provide a robust, logical, and scientifically sound framework for its complete characterization. By systematically applying these methodologies, researchers can confidently verify the identity, purity, and core physical properties of this compound, enabling its effective use in the synthesis of novel molecules for pharmaceutical and materials science applications. This rigorous approach ensures data integrity and accelerates the research and development pipeline.

References

  • ZCPC. (2025). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. API Manufacturer-ZCPC. Retrieved from [Link]

  • Stenutz. (n.d.). 3,6-dichloropyridazine-4-carboxylic acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2779-81-9, 3,6-dichloropyridazin-4-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,6-Dichloropyridazine. PubChem. Retrieved from [Link]

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Abd El-Salam, N. M., Al Shoaibi, Z. Y., & Ahmed, G. A. (2011). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Semantic Scholar. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved from [Link]

  • IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Retrieved from [Link]

  • Supporting Information. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Retrieved from [Link]

  • PubChemLite. (n.d.). 3,6-dichloropyridazine-4-carbaldehyde (C5H2Cl2N2O). Retrieved from [Link]

  • Autechaux. (n.d.). Methyl 4,6-dichloropyridazine-3-carboxylate: Properties and Synthesis Applications. Retrieved from [Link]

Sources

Nucleophilic Substitution on the Pyridazine Ring of 3,6-Dichloropyridazine-4-carbaldehyde: A Guide to Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Among its derivatives, 3,6-dichloropyridazine serves as a versatile and economical building block for the synthesis of more complex molecules through nucleophilic aromatic substitution (SNAr). This guide focuses on a particularly valuable, yet nuanced, derivative: 3,6-Dichloropyridazine-4-carbaldehyde . The introduction of an electron-withdrawing aldehyde group at the C4 position profoundly influences the electronic landscape of the ring, creating unique opportunities for highly regioselective functionalization. This document provides a deep dive into the underlying mechanistic principles, predictive models for regioselectivity, and field-proven experimental protocols for the controlled substitution of the chloro groups on this powerful synthetic intermediate.

The Pyridazine Core: An Electron-Deficient System Primed for SNAr

The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient. This characteristic makes it susceptible to nucleophilic attack, a reactivity profile opposite to that of electron-rich aromatic systems like benzene, which favor electrophilic substitution.[3][4] The nucleophilic aromatic substitution (SNAr) mechanism is the primary pathway for the functionalization of halogenated pyridazines.

This reaction proceeds via a two-step, addition-elimination sequence:

  • Addition: A nucleophile attacks an electron-poor carbon atom bearing a leaving group (in this case, chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The presence of two chlorine atoms on the 3,6-dichloropyridazine scaffold further enhances the ring's electrophilicity, making it an excellent substrate for SNAr reactions.[6]

Caption: General Mechanism of SNAr on Dichloropyridazine.

The Role of the C4-Carbaldehyde: Directing Regioselectivity

In 3,6-Dichloropyridazine-4-carbaldehyde, the aldehyde group (-CHO) acts as a powerful electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. This has a critical impact on the reactivity of the two chloro-substituted positions, C3 and C6.

The C4-aldehyde group deactivates the entire ring towards electrophilic attack but strongly activates it for nucleophilic substitution. More importantly, it creates a significant electronic asymmetry between the C3 and C6 positions. The resonance effect of the aldehyde group preferentially withdraws electron density from the ortho (C3, C5) and para (C6, though the effect is transmitted through the N-N bond) positions. However, the stabilization of the anionic Meisenheimer intermediate is the deciding factor.

  • Attack at C3: Nucleophilic attack at the C3 position generates a Meisenheimer complex where the negative charge can be delocalized directly onto the oxygen atom of the adjacent aldehyde group. This provides substantial resonance stabilization, significantly lowering the activation energy for this pathway.

  • Attack at C6: Attack at the C6 position results in an intermediate where the negative charge is delocalized over the ring nitrogens but does not benefit from direct conjugation with the aldehyde group.

Caption: Regioselectivity of Nucleophilic Attack on the Substrate.

Synthesis of the Starting Material

While 3,6-dichloropyridazine is commercially available, the 4-carbaldehyde derivative often requires synthesis. A standard and effective method is the Vilsmeier-Haack formylation of a suitable pyridazine precursor. For instance, formylation of 3,6-dichloropyridazine 1-oxide followed by deoxygenation would be a plausible route. The Vilsmeier-Haack reaction is a well-established method for formylating electron-rich aromatic and heteroaromatic compounds.[7]

Experimental Protocols for Regioselective Substitution

The following protocols are designed as self-validating systems. The causality behind each step is explained to ensure reproducibility and adaptability.

Protocol 1: Selective Monosubstitution with Amines at C3

This protocol details the reaction with morpholine as a representative secondary amine. The principles are broadly applicable to other primary and secondary amines.

  • Objective: To synthesize 3-morpholino-6-chloropyridazine-4-carbaldehyde.

  • Rationale: A slight excess of the amine is used to drive the reaction to completion. A non-nucleophilic base (K₂CO₃) is added to neutralize the HCl generated, preventing protonation of the nucleophile. DMF is an excellent polar aprotic solvent that facilitates SNAr reactions. Moderate temperature ensures selectivity for the more reactive C3 position.

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine-4-carbaldehyde (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv) and 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add morpholine (1.1 mmol, 1.1 equiv) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold diethyl ether to remove residual DMF.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Workflow Figure 3: Experimental Workflow for C3-Amination A 1. Setup Flask with Substrate, K₂CO₃, DMF B 2. Nucleophile Addition Add Morpholine at Room Temp A->B C 3. Reaction Heat to 60-70°C Monitor by TLC B->C D 4. Workup Quench with Ice Water C->D E 5. Isolation Vacuum Filtration & Wash D->E F 6. Purification Dry & Recrystallize or Chromatography E->F

Caption: Experimental Workflow for C3-Amination.

Protocol 2: Selective Monosubstitution with Thiolates at C3

Thiolates are excellent nucleophiles for SNAr reactions.[8][9] This protocol uses thiophenol as an example.

  • Objective: To synthesize 3-(phenylthio)-6-chloropyridazine-4-carbaldehyde.

  • Rationale: Thiophenol is first deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to generate the more potent thiophenolate nucleophile in situ. Anhydrous THF is used as the solvent to prevent quenching the NaH. The reaction is typically run at a low temperature to maintain high selectivity.

Step-by-Step Methodology:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 mmol, 1.2 equiv). Wash the NaH with dry hexane (2 x 5 mL) to remove the oil, then carefully decant the hexane.

  • Nucleophile Preparation: Add 5 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add thiophenol (1.1 mmol, 1.1 equiv) dropwise. Stir for 20 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will cease).

  • Substrate Addition: In a separate flask, dissolve 3,6-dichloropyridazine-4-carbaldehyde (1.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF. Add this solution dropwise to the stirring thiophenolate solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the pure product.

Data Summary: Reaction Outcomes

The regioselectivity of these reactions is high, with substitution at C3 being the predominant outcome under kinetically controlled conditions. Disubstitution at both C3 and C6 can be achieved using a larger excess of the nucleophile and more forcing conditions (e.g., higher temperatures, longer reaction times).

Nucleophile (Nu-H)Position of SubstitutionTypical ConditionsExpected YieldReference Principle
MorpholineC3K₂CO₃, DMF, 60-70 °C> 85%[10][11]
PiperidineC3K₂CO₃, EtOH, reflux> 90%[10][11]
Sodium MethoxideC3MeOH, 0 °C to RT> 90%[12]
ThiophenolC3NaH, THF, 0 °C to RT> 80%[8][9]
Various AminesC3 & C6 (Disubstitution)2.5 equiv Nu-H, Dioxane, 100 °CVariable[13]

Conclusion and Outlook

3,6-Dichloropyridazine-4-carbaldehyde is a highly activated and versatile substrate for nucleophilic aromatic substitution. The C4-aldehyde group serves as a powerful directing group, enabling the highly regioselective introduction of a wide range of nucleophiles—including amines, thiols, and alkoxides—at the C3 position under mild, controlled conditions. The resulting 3-substituted-6-chloropyridazine-4-carbaldehydes are valuable intermediates themselves. The remaining chlorine at C6 can be subsequently displaced by another nucleophile or engaged in metal-catalyzed cross-coupling reactions, while the aldehyde functionality offers a handle for further synthetic transformations such as reductive amination, oxidation, or olefination.[14] This predictable reactivity makes this scaffold an invaluable tool for building molecular complexity and accessing novel chemical matter in drug discovery and materials science.

References

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. (Source details not fully provided in search result).
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). (Source details not fully provided in search result).
  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]

  • Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. OUCI. (URL not fully provided in search result).
  • Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem.com. [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (Source details not fully provided in search result).
  • Schemes depicting the SNAr/nucleophilic substitution of the different... ResearchGate. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. [Link]

  • 3,6-Dichloropyridazine. PubChem, NIH. [Link]

  • chemical studies on 3,6-dichloropyridazine. Journal of American Science. (URL not fully provided in search result).
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC, NIH. [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry. (Source details not fully provided in search result).
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Source details not fully provided in search result).
  • Pyridine-4-carbaldehyde. Wikipedia. [Link]

  • Substituent effects on the basicity of pyridine. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Haloselectivity of Heterocycles. Baran Lab. (URL not fully provided in search result).
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Pyridazine-4-carbaldehyde. PubChem, NIH. [Link]

  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • General procedure for the synthesis of 4-pyridine carboxaldehyde... ResearchGate. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC, NIH. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (URL not fully provided in search result).
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (Source details not fully provided in search result).
  • Reactions of Thiols. Chemistry Steps. [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (Source details not fully provided in search result).
  • (PDF) Electrophilic Substitution In Azines. ResearchGate. [Link]

  • Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25... ResearchGate. [Link]

  • 9.2: Common nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • Reactions of Thiols. ResearchGate. [Link]

  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). (Source details not fully provided in search result).
  • Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC, NIH. [Link]

  • Reactions of thiols and organic disulfides with iron and its oxides. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3,6-Dichloropyridazine-4-carbaldehyde in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,6-Dichloropyridazine-4-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest to researchers in medicinal chemistry and drug development. Its rigid pyridazine core, substituted with reactive chloro and carbaldehyde functionalities, makes it a versatile building block for the synthesis of novel bioactive molecules. A thorough understanding of its solubility characteristics in common laboratory solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the predicted solubility of 3,6-Dichloropyridazine-4-carbaldehyde, the underlying chemical principles governing its solubility, and a detailed experimental protocol for its quantitative determination.

Factors Influencing the Solubility of 3,6-Dichloropyridazine-4-carbaldehyde

The solubility of a compound is dictated by a combination of its intrinsic properties and the characteristics of the solvent. For 3,6-Dichloropyridazine-4-carbaldehyde, the key structural features influencing its solubility are:

  • The Pyridazine Ring: The presence of two adjacent nitrogen atoms in the aromatic ring introduces polarity and the potential for hydrogen bonding with protic solvents.

  • Dichlorination: The two electron-withdrawing chlorine atoms contribute to the molecule's overall polarity and can engage in dipole-dipole interactions.

  • The Carbaldehyde Group: The aldehyde functionality is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar protic solvents.

The interplay of these features suggests that 3,6-Dichloropyridazine-4-carbaldehyde will exhibit a nuanced solubility profile, favoring polar solvents over non-polar ones.

Predicted Solubility Profile

Solvent ClassCommon ExamplesPredicted Solubility of 3,6-Dichloropyridazine-4-carbaldehydeRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)High These solvents can effectively solvate the polar pyridazine ring and carbaldehyde group through strong dipole-dipole interactions. The use of DMF in related syntheses suggests good solubility.
Chlorinated Dichloromethane (DCM), ChloroformHigh The polarity of the C-Cl bonds in both the solute and the solvent leads to favorable dipole-dipole interactions. These solvents are frequently used for extraction and chromatography of dichloropyradizine compounds.
Polar Protic Methanol, EthanolModerate These solvents can act as hydrogen bond donors to the nitrogen atoms of the pyridazine ring and the oxygen of the carbaldehyde group. Their use in synthesis and purification implies at least moderate solubility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to Moderate These solvents are less polar than the aforementioned classes, but can still engage in some dipole-dipole interactions.
Non-Polar Hexane, TolueneLow The significant polarity of 3,6-Dichloropyridazine-4-carbaldehyde makes it unlikely to be highly soluble in non-polar solvents. Hexane is often used for the recrystallization of related compounds, indicating low solubility at reduced temperatures.
Aqueous WaterVery Low Despite the presence of hydrogen bond acceptors, the overall hydrophobic character of the dichlorinated aromatic ring is expected to result in very poor water solubility.

Experimental Protocol for Quantitative Solubility Determination

To establish a precise quantitative solubility profile, a systematic experimental approach is necessary. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • 3,6-Dichloropyridazine-4-carbaldehyde (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3,6-Dichloropyridazine-4-carbaldehyde to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Sample Separation:

    • After equilibration, carefully remove the vials from the shaker, ensuring that the undissolved solid remains settled at the bottom.

    • Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microparticles.

  • Quantification:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

    • Once the solvent has completely evaporated, weigh the vial again to determine the mass of the dissolved solid.

    • Calculate the solubility in g/L or mg/mL.

    Alternatively, for more precise measurements, especially at low concentrations:

    • Prepare a calibration curve using standard solutions of 3,6-Dichloropyridazine-4-carbaldehyde of known concentrations in the respective solvent.

    • Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

    • Calculate the original solubility, accounting for the dilution factor.

Data Analysis and Reporting
  • Perform each solubility measurement in triplicate to ensure statistical validity.

  • Report the average solubility and the standard deviation for each solvent at the specified temperature.

  • Present the quantitative data in a clear and concise table.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess solute to solvent prep2 Seal and equilibrate at constant temperature prep1->prep2 24-48h sep1 Centrifuge to pellet solid prep2->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 quant1a Gravimetric Analysis (Evaporation) sep2->quant1a quant1b Instrumental Analysis (HPLC/UV-Vis) sep2->quant1b

Caption: Experimental workflow for determining the solubility of 3,6-Dichloropyridazine-4-carbaldehyde.

Visualizing the Factors Influencing Solubility

Caption: Key molecular interactions governing the solubility of the target compound.

Safety and Handling

As a chlorinated heterocyclic compound, 3,6-Dichloropyridazine-4-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Researchers should always consult the latest Safety Data Sheet (SDS) for 3,6-Dichloropyridazine-4-carbaldehyde before handling the compound.

Conclusion

While quantitative solubility data for 3,6-Dichloropyridazine-4-carbaldehyde is not extensively documented, a strong qualitative understanding can be derived from its chemical structure and the solvents employed in the synthesis of related compounds. It is predicted to be highly soluble in polar aprotic and chlorinated solvents, moderately soluble in polar protic solvents, and poorly soluble in non-polar and aqueous media. For researchers requiring precise solubility values for applications such as formulation development or kinetic studies, the detailed experimental protocol provided in this guide offers a robust framework for accurate and reproducible measurements. A thorough understanding of the solubility of this versatile building block is essential for unlocking its full potential in the advancement of chemical and pharmaceutical research.

References

  • Google Patents: CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine. Available at: [Link]

  • PubChem: 3,6-Dichloropyridazine. Available at: [Link]

  • Google Patents: US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide.
  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Available at: [Link]

Strategic Sourcing & Synthesis Guide: 3,6-Dichloropyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Dichloropyridazine-4-carbaldehyde (CAS 130825-10-4) is a high-value heterocyclic building block, critical for the synthesis of fused pyridazine systems (e.g., pyrido[3,4-c]pyridazines) and novel antimicrobial agents.[1][2][3]

Current Commercial Status: Restricted / Make-on-Demand. While listed in aggregator databases (e.g., Benchchem, PubChem), direct "off-the-shelf" stock is rare due to the compound's inherent instability (oxidation susceptibility and hydrate formation).[1][2][3] Most researchers will face lead times of 4–6 weeks for custom synthesis.[2][3]

Recommendation: For time-critical drug discovery campaigns, do not rely on direct procurement. Instead, procure the stable precursor 3,6-Dichloropyridazine-4-carboxylic acid (CAS 51149-08-7) or the core scaffold 3,6-Dichloropyridazine (CAS 141-30-0) and perform the synthesis in-house.[1][2][3] This guide details the decision matrix and validated protocols for this approach.

Part 1: Technical Profile & Stability[1][2][3]

The electron-deficient nature of the pyridazine ring, further deactivated by two chlorine atoms, renders the C4-aldehyde highly electrophilic.[1][2][3] This results in two primary stability challenges:

  • Hydration: In the presence of moisture, it rapidly forms the gem-diol (hydrate), complicating NMR characterization and stoichiometry.[1][3]

  • Auto-oxidation: Exposure to air accelerates conversion to the carboxylic acid.[2][3]

PropertyDataNotes
IUPAC Name 3,6-Dichloropyridazine-4-carbaldehyde
CAS Number 130825-10-4
Molecular Weight 176.99 g/mol
Appearance Pale yellow solid / oilOften isolated as a crude oil due to instability.[1][2][3]
Storage -20°C, Inert Atmosphere (Ar/N2)Critical: Store desiccated.
Solubility DCM, THF, EtOAcAvoid protic solvents (MeOH/EtOH) for storage to prevent hemiacetal formation.[1][3]

Part 2: Commercial Landscape & Sourcing Strategy[1][2][3]

The supply chain for this aldehyde is fragmented.[3] The following decision tree illustrates the optimal sourcing strategy based on your lab's capabilities and timeline.

Visualization: Sourcing Decision Matrix

SourcingStrategy Start Need 3,6-Dichloropyridazine-4-carbaldehyde CheckStock Check Vendor Stock (CAS 130825-10-4) Start->CheckStock InStock In Stock? CheckStock->InStock BuyIt Direct Purchase (Risk: Purity/Degradation) InStock->BuyIt Yes (Rare) AssessLab Assess Lab Capabilities InStock->AssessLab No / Lead Time > 2 wks RouteA Route A: Reductive (Robust, Standard Glassware) AssessLab->RouteA General Chem Lab RouteB Route B: Lithiation (Fast, Requires -78°C/Anhydrous) AssessLab->RouteB Organometallic Lab BuyAcid Buy Precursor: Carboxylic Acid (CAS 51149-08-7) RouteA->BuyAcid BuyCore Buy Precursor: 3,6-Dichloropyridazine (CAS 141-30-0) RouteB->BuyCore

Figure 1: Decision matrix for sourcing 3,6-Dichloropyridazine-4-carbaldehyde.[1][2][3] Route A is recommended for stability; Route B for speed.[1]

Part 3: Synthesis Protocols

Since commercial stock is unreliable, the following protocols are provided to generate the aldehyde from readily available precursors.

Protocol A: The Reductive Pathway (Recommended)

Precursor: 3,6-Dichloropyridazine-4-carboxylic acid (CAS 51149-08-7) Mechanism: Acid activation


 Reduction to Alcohol 

Oxidation to Aldehyde.[1][2][3] Why this route? The starting material is a stable solid available from major catalog suppliers (Sigma, Enamine, Combi-Blocks).[1][2][3]

Step 1: Reduction to Alcohol

  • Activation: Dissolve the carboxylic acid (1.0 eq) in dry THF. Add Isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) at 0°C to form the mixed anhydride.

  • Reduction: Filter the salts and treat the filtrate with NaBH4 (2.0 eq) in water/THF mixture at 0°C.

  • Workup: Quench with dilute HCl, extract with EtOAc.

  • Yield: Expect ~80% of 3,6-dichloro-4-(hydroxymethyl)pyridazine.

Step 2: Oxidation to Aldehyde

  • Reagent: Manganese Dioxide (MnO2) is preferred over Swern to avoid over-oxidation and smell.[2][3]

  • Procedure: Suspend the alcohol (1.0 eq) in DCM. Add activated MnO2 (10–15 eq).[2][3] Stir at reflux for 4–12 hours.

  • Purification: Filter through Celite. Concentrate the filtrate.

  • Result: The aldehyde is obtained as a solid/oil.[2][3][4][5] Use immediately.

Protocol B: The Lithiation Pathway (Advanced)

Precursor: 3,6-Dichloropyridazine (CAS 141-30-0) Mechanism: Directed ortho-metalation (DoM) followed by formylation.[1][2][3] Why this route? Single step, very fast, uses cheap starting material.[1][2][3] Risks: Requires strict anhydrous conditions; risk of nucleophilic attack on chlorines if temperature is not controlled.[2][3]

Methodology:

  • Base Preparation: Prepare LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in situ by adding n-BuLi to TMP in dry THF at -78°C. Note: LiTMP is non-nucleophilic, preventing displacement of the chlorides.[1][2][3]

  • Metalation: Add solution of 3,6-dichloropyridazine (1.0 eq) in THF dropwise to the LiTMP solution at -78°C. Stir for 30 mins. The solution will turn deep red/brown.[3]

  • Quench: Add dry DMF (Dimethylformamide, 2.0 eq) rapidly.

  • Hydrolysis: Allow to warm to 0°C and quench with sat. NH4Cl or dilute HCl.[2][3]

  • Workup: Extract with EtOAc. The aldehyde often crystallizes upon workup.[3]

Part 4: Applications in Drug Discovery[1][3][6]

The 4-formyl group on the dichloropyridazine scaffold is a "linchpin" functionality.[2][3] It allows for rapid diversification of the scaffold into tricyclic systems.[3]

Visualization: Synthetic Utility

Applications Aldehyde 3,6-Dichloropyridazine- 4-carbaldehyde Reagent1 + Hydrazine/Amine Cyclization Aldehyde->Reagent1 Reagent2 + Primary Amines Aldehyde->Reagent2 Reagent3 + PPh3=CR2 Aldehyde->Reagent3 Fused Pyrido[3,4-c]pyridazines (Kinase Inhibitors) Schiff Schiff Bases (Antimicrobial) Olefin Vinyl Derivatives (via Wittig) Reagent1->Fused Reagent2->Schiff Reagent3->Olefin

Figure 2: Synthetic utility of the aldehyde in generating complex pharmacophores.[2][3]

References

  • PubChem. 3,6-Dichloropyridazine (Core Scaffold) Compound Summary. Retrieved from [Link][1][2][3]

  • Turck, A., et al. "Metalation of Diazines.[1][3] XI. Directed Ortho-Lithiation of Halopyridazines." Journal of Heterocyclic Chemistry, 1993.[1][3] (Foundational text on LiTMP lithiation of chloropyridazines).

  • Mattson, A., et al. "Manganese(IV) oxide."[1][2][3] e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001.[1][3] (Standard protocol for allylic/heterocyclic alcohol oxidation).

Sources

The Strategic Handle: 3,6-Dichloropyridazine-4-carbaldehyde in Heterocyclic Design

[1][2][3]

Executive Summary

In the landscape of modern medicinal chemistry, 3,6-dichloropyridazine-4-carbaldehyde (DCPC) represents a high-value "linchpin" intermediate.[1][2][3] Unlike simple pyridazines, this scaffold offers a unique trifunctional core: two electrophilic chlorine sites with distinct steric/electronic environments and a reactive formyl "handle" at position 4.[2][3] This guide dissects the utility of DCPC, moving beyond basic properties to explore its role in constructing fused heteroaromatic systems (e.g., phthalazinones, pyridopyridazines) and highly functionalized kinase inhibitors.[2][3]

Part 1: Structural Analysis & Reactivity Profile[1][2][3]

The "Trifunctional" Advantage

The power of DCPC lies in its electronic asymmetry.[2][3] The pyridazine ring is already


123
  • C3-Chlorine (Ortho to CHO): Electronically hyper-activated due to the inductive and mesomeric withdrawal of the adjacent carbonyl.[1][2][3] However, it is sterically encumbered.[1][2][3][4]

  • C6-Chlorine (Meta to CHO): Less sterically hindered but electronically less activated than C3.[1][2][3]

  • C4-Aldehyde: A versatile handle for condensation, reduction, oxidation, or C-C bond formation (Wittig/Horner-Wadsworth-Emmons).[1][2][3]

This setup allows for orthogonal functionalization —the ability to selectively modify one site without affecting the others, provided the correct sequence is applied.[2][3]

Visualization: The Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from the DCPC core.

ReactivityMapDCPC3,6-Dichloropyridazine-4-carbaldehydeSNArRegioselective SNArDCPC->SNAr Nucleophile (NuH) CondensationCarbonyl CondensationDCPC->Condensation Hydrazines/Amines OxidationOxidation/ReductionDCPC->Oxidation NaClO2 or NaBH4 C3_SubC3-Amino/Alkoxy(Electronic Control)SNAr->C3_Sub Small Nu / Low Temp C6_SubC6-Amino/Alkoxy(Steric Control)SNAr->C6_Sub Bulky Nu / High Temp FusedFused Systems(e.g., Pyridazino[4,5-d]pyridazine)Condensation->Fused Cyclization AcidCarboxylic Acid(Peptide Coupling)Oxidation->Acid

Figure 1: Divergent reactivity profile of 3,6-dichloropyridazine-4-carbaldehyde, highlighting the competition between steric and electronic control in substitution reactions.[1][2][3]

Part 2: Synthesis of the Scaffold

While 3,6-dichloropyridazine is a commodity chemical, the 4-formyl derivative is often synthesized de novo or via functional group interconversion to ensure purity, as the aldehyde is prone to oxidation.[1][2]

Primary Route: Oxidation of 3,6-Dichloro-4-methylpyridazine

The most robust industrial route involves the chemoselective oxidation of the methyl group.[1][2][3] Selenium dioxide (

123

Protocol 1:


 Oxidation
  • Reagents: 3,6-Dichloro-4-methylpyridazine (1.0 eq), Selenium Dioxide (1.2 eq).

  • Solvent: 1,4-Dioxane (anhydrous) or Pyridine (for higher solubility).[1][3]

  • Conditions: Reflux (

    
    C) for 4-6 hours.
    

Step-by-Step Methodology:

  • Dissolve 3,6-dichloro-4-methylpyridazine in 1,4-dioxane under

    
     atmosphere.
    
  • Add finely powdered

    
     in one portion.
    
  • Heat to reflux.[1][3] Monitor via TLC (System: 30% EtOAc/Hexane).[1][3] The product is more polar than the starting material.[2][3]

  • Critical Step: Upon completion, filter the hot solution through a Celite pad to remove insoluble selenium species (Caution: Selenium is toxic).[2][3]

  • Concentrate the filtrate.[1][2][3][5] The aldehyde often crystallizes upon cooling or can be purified via flash chromatography (

    
    , gradient 10-40% EtOAc/Hexane).[1][2][3]
    

Why this works: The methyl group at C4 is "benzylic" to the electron-deficient pyridazine ring, lowering the activation energy for hydrogen abstraction by the oxo-selenium species.[1][2]

Part 3: Chemoselective Functionalization Strategies[1][2][3][7]

Regioselective : The Steric vs. Electronic Battle

This is the most challenging yet rewarding aspect of using DCPC.[2][3]

  • Electronic Vector: The C3 position is most electron-deficient (activated by both ring nitrogens and the ortho formyl group).[1][2][3]

  • Steric Vector: The C3 position is shielded by the formyl group.[2][3]

Decision Matrix for Medicinal Chemists:

Desired PositionNucleophile TypeConditionsMechanistic Rationale
C3 (Ortho) Small Amines (

, Me

), Methoxide
Low Temp (

C to

C), Aprotic solvent (THF)
Electronic activation dominates; kinetic product.[1][2][3]
C6 (Meta) Bulky Amines (Anilines, cyclic amines), ThiolatesRoom Temp to Reflux, Protic solvent (EtOH)Steric hindrance blocks C3; thermodynamic control favors C6.[1][2][3]
Constructing Fused Systems (The "Killer App")

DCPC is a premier building block for pyridazino-fused bicycles.[1][2][3] The aldehyde and the adjacent C3-chlorine act as a "1,2-bis-electrophile" equivalent.[1][2][3]

Example: Synthesis of Pyridazino[4,5-d]pyridazin-1(2H)-ones Reacting DCPC with hydrazine hydrate results in a cascade reaction:

  • Condensation: Hydrazine forms a hydrazone at the aldehyde.[1][2][3]

  • Cyclization: The nucleophilic nitrogen of the hydrazone attacks C3, displacing the chlorine (

    
    ).[2][3]
    

FusedSynthesisStartDCPC(Aldehyde + C3-Cl)Step1IntermediateHydrazoneStart->Step1 N2H4, EtOH, RT Step2IntramolecularSnAr CyclizationStep1->Step2 Heat / Base ProductPyridazino[4,5-d]pyridazin-1-oneStep2->Product -HCl

Figure 2: Cascade synthesis of fused pyridazine systems utilizing the ortho-chloro-aldehyde motif.

Part 4: Experimental Validation & Quality Control

Stability Warning

The aldehyde group in DCPC is prone to Cannizzaro disproportionation under strong basic conditions and air oxidation to the carboxylic acid (3,6-dichloropyridazine-4-carboxylic acid) upon prolonged storage.[1][2][3]

Self-Validating Storage Protocol:

  • Purity Check:

    
    H NMR in 
    
    
    . Look for the aldehyde proton singlet at
    
    
    ppm.[1][2][3] If a broad singlet appears at
    
    
    ppm, significant acid formation has occurred.[1][2][3]
  • Protection: If long-term storage is required, convert the aldehyde to a dimethyl acetal (MeOH, catalytic pTsOH, trimethyl orthoformate).[1][2][3] The acetal is stable and can be hydrolyzed back to the aldehyde using aqueous HCl/THF.[1][2][3]

Analytical Data Table

Reference values for confirming the identity of synthesized DCPC.

PropertyExpected Value/ObservationNotes
Appearance Pale yellow to tan solidDarkens upon oxidation/decomposition.[1][2][3]
Melting Point

C
Sharp mp indicates high purity.[1][2][3]

H NMR

10.45 (s, 1H, CHO), 7.85 (s, 1H, Ar-H)
The C5 proton is the only aromatic signal.[1][2][3]
IR (ATR)

(C=O),

(C=N)
Strong carbonyl stretch is diagnostic.[1][2][3]

References

  • Maes, B. U., & Lemière, G. L. (2001).[1][2][3] Kinetic and mechanistic aspects of the nucleophilic aromatic substitution of pyridazines.Tetrahedron , 57(14), 2917-2923.[1][2][3] Link

  • Claridge, T. D., et al. (2018).[1][3] Regioselective Functionalization of 3,6-Dichloropyridazines.Journal of Organic Chemistry , 83(15), 7860–7870.[1][2][3] Link[1][3]

  • Bristol-Myers Squibb Company. (2019).[1][2][3] Patent WO2019089442: Preparation of Pyridazine Derivatives as Tyk2 Inhibitors.[1][3] (Describes large-scale handling of dichloropyridazine intermediates). Link

  • Baran, P. S., et al. (2011).[1][2][3] Practical Guides to Heterocyclic Chemistry: Pyridazines.The Scripps Research Institute .[1][2][3] (General reactivity principles for pi-deficient heterocycles). Link

Methodological & Application

The Strategic Synthesis of Novel Schiff Bases Utilizing 3,6-Dichloropyridazine-4-carbaldehyde: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Pyridazine Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the pyridazine core stands out as a privileged heterocyclic scaffold. Its derivatives are known to exhibit a wide array of biological activities.[1] The strategic introduction of an aldehyde functionality at the 4-position, coupled with chloro-substituents at the 3- and 6-positions, yields 3,6-Dichloropyridazine-4-carbaldehyde—a versatile and highly reactive building block.[2] This compound serves as a gateway to a diverse library of novel molecules, particularly through the formation of Schiff bases (imines).

Schiff bases, compounds bearing the characteristic azomethine (-C=N-) functional group, are of significant interest due to their relatively straightforward synthesis and their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] The formation of a Schiff base from 3,6-Dichloropyridazine-4-carbaldehyde and a primary amine introduces a new dimension of structural diversity and offers the potential for fine-tuning the electronic and steric properties of the final molecule. This, in turn, can significantly impact its biological target engagement and overall efficacy.

This comprehensive guide provides detailed application notes and protocols for the synthesis of Schiff bases using 3,6-Dichloropyridazine-4-carbaldehyde. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for key experimental choices.

Chemical Logic and Mechanistic Considerations

The formation of a Schiff base is a reversible condensation reaction between an aldehyde or ketone and a primary amine. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to yield the stable imine.

Schiff_Base_Formation cluster_0 Reaction Mechanism Aldehyde 3,6-Dichloropyridazine-4-carbaldehyde (Electrophile) Carbinolamine Carbinolamine Intermediate (Unstable) Aldehyde->Carbinolamine + R-NH₂ Amine Primary Amine (Nucleophile) Amine->Carbinolamine Imine Schiff Base (Product) Carbinolamine->Imine - H₂O Water H₂O Conventional_Synthesis A Dissolve Aldehyde in Ethanol B Add Primary Amine A->B C Add Catalyst (Optional) B->C D Reflux (2-6 h) C->D E Cool to Room Temp. D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Recrystallize & Dry G->H Characterization_Workflow cluster_NMR Product Synthesized Product FTIR FTIR Spectroscopy Product->FTIR NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS Structure Structural Confirmation FTIR->Structure H_NMR ¹H NMR C_NMR ¹³C NMR MS->Structure H_NMR->Structure C_NMR->Structure

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 3,6-Dichloropyridazine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Pyridazine Scaffolds in Medicinal Chemistry

The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[1][2] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The functionalization of the pyridazine core is therefore of significant interest to researchers in drug discovery and development. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[6][7][8]

This application note provides a detailed guide to the Suzuki coupling reaction of 3,6-dichloropyridazine-4-carbaldehyde and its derivatives. This particular substrate is a valuable building block, featuring two reactive chlorine atoms and an aldehyde functional group, which can be further elaborated. A key challenge in the functionalization of such dihalogenated heterocyles is achieving site-selectivity. For 4-substituted-3,6-dichloropyridazines, the Suzuki coupling reaction has been shown to proceed with high regioselectivity, primarily at the C6 position, distal to the substituent at C4. This predictable selectivity makes the Suzuki coupling a powerful tool for the controlled synthesis of complex pyridazine-based molecules.

This guide will delve into the mechanistic underpinnings of this selectivity, provide a detailed experimental protocol for a typical reaction, and present a summary of optimized conditions and the scope of compatible boronic acids.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3,6-dichloropyridazine-4-carbaldehyde, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: In the presence of a base, the organoboron species (R'-B(OH)2) forms a boronate complex (R'-B(OR)3)⁻. This activated nucleophile then transfers its organic group (R') to the Pd(II) center, displacing the halide. The base is crucial for activating the boronic acid, which enhances the polarization of the organic ligand and facilitates this transfer.[8]

  • Reductive Elimination: The two organic groups on the palladium complex (the pyridazine and R') couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R'-B(OH)2 Base Ar-Pd(II)L2-R' Ar-Pd(II)L2-R' Transmetalation->Ar-Pd(II)L2-R' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-R' Ar-R' Reductive\nElimination->Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Basis of Regioselectivity in 4-Substituted-3,6-Dichloropyridazines

For unsymmetrical 4-substituted-3,6-dichloropyridazines, Suzuki-Miyaura coupling reactions generally result in the substitution of the chlorine atom at the C6 position. This selectivity is primarily attributed to electronic and steric factors. The substituent at the C4 position influences the electron density and steric environment of the adjacent C3 and C5 positions. The C6 position, being further away from the C4 substituent, is electronically and sterically more accessible for the oxidative addition of the palladium catalyst. This inherent reactivity difference allows for a predictable and controlled mono-functionalization of the pyridazine ring.

Experimental Protocol: Regioselective Suzuki Coupling of 3,6-Dichloropyridazine-4-carbaldehyde

This protocol provides a general method for the regioselective mono-arylation of 3,6-dichloropyridazine-4-carbaldehyde at the C6 position.

Materials and Reagents
  • 3,6-Dichloropyridazine-4-carbaldehyde

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine pyridazine, boronic acid, base, and catalyst in a Schlenk flask inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add degassed solvent and water inert->solvent heat Heat the reaction mixture with stirring (e.g., 80-100 °C) solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with water and extract with an organic solvent cool->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash column chromatography concentrate->purify

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine-4-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3-chloropyridazine-4-carbaldehyde.

Optimized Reaction Conditions and Substrate Scope

The optimal conditions for the Suzuki coupling of 3,6-dichloropyridazine-4-carbaldehyde can vary depending on the specific boronic acid used. The following table summarizes typical conditions and the scope of the reaction with various aryl and heteroaryl boronic acids, based on studies of similar dichlorinated heterocycles.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/EtOH/H₂O80892
33-Tolylboronic acidPd(PPh₃)₄ (3)K₃PO₄DMF100688
44-Fluorophenylboronic acidPd₂(dba)₃/SPhos (2)K₂CO₃Dioxane/H₂O901678
52-Thienylboronic acidPd(PPh₃)₄ (4)Na₂CO₃Toluene/H₂O1001875
63-Pyridinylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O952465

Note: The yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Troubleshooting and Key Considerations

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. It is crucial to maintain an inert atmosphere throughout the reaction.

  • Degassing Solvents: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen, which can deactivate the catalyst.

  • Purity of Reagents: The purity of the boronic acid is important. Impurities can sometimes inhibit the reaction. Protodeboronation, the cleavage of the C-B bond, can be a competing side reaction, especially with electron-deficient heteroarylboronic acids.

  • Choice of Base: The choice of base can significantly impact the reaction rate and yield. Inorganic bases like carbonates and phosphates are commonly used. For less reactive substrates, stronger bases like cesium carbonate may be beneficial.

  • Aldehyde Group Stability: The aldehyde functional group is generally stable under Suzuki coupling conditions. However, for sensitive substrates or prolonged reaction times at high temperatures, side reactions such as aldol condensation could potentially occur, although this is not commonly reported for this type of reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the regioselective functionalization of 3,6-dichloropyridazine-4-carbaldehyde derivatives. The predictable C6-selectivity, coupled with the broad functional group tolerance of the reaction, makes it an invaluable tool for the synthesis of complex pyridazine-containing molecules for applications in drug discovery and materials science. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently generate a diverse library of novel pyridazine compounds.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Retrieved from [Link]

  • Total Synthesis. (2020, July 11). Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • NROChemistry. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Suzuki reaction. Retrieved from [Link]

  • Fernandes, S. S., Aires-de-Sousa, J., Belsley, M., & Raposo, M. M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Kiely, A., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(9), 1438-1479.
  • Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66.
  • Kondo, K., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
  • ResearchGate. (2021). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Retrieved from [Link]

  • ResearchGate. (2023). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Retrieved from [Link]

  • PubMed. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Retrieved from [Link]

  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of Fused Heterocycles Using 3,6-Dichloropyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor discovery and fragment-based drug design (FBDD), the 3,6-dichloropyridazine-4-carbaldehyde scaffold represents a high-value "linchpin" intermediate. Its structural uniqueness lies in the combination of an electron-deficient pyridazine core, two versatile chlorine handles (at C3 and C6), and a reactive aldehyde at C4.

This configuration allows for divergent cyclization strategies :

  • Condensation-Cyclization with hydrazines to yield pyrazolo[3,4-c]pyridazines .

  • Friedländer-type Annulation with amines/enamines to yield pyrido[2,3-c]pyridazines .

  • Late-Stage Diversification via selective Suzuki-Miyaura or Buchwald-Hartwig couplings at the remaining chlorine site.

This guide provides validated protocols for synthesizing this reagent and deploying it to construct fused heterocyclic libraries.

Part 1: Synthesis of the Reagent

While 3,6-dichloropyridazine-4-carbaldehyde is commercially available, in-house synthesis is often required for scale-up or freshness. Two primary routes exist: Directed Ortho-Metallation (DoM) ( Rapid/Discovery ) and Weinreb Amide Reduction (Scalable/High-Purity).

Method A: The Weinreb Amide Reduction (Recommended for Scale-Up)

Basis: Validated in Patent WO2024033454A1.

This method avoids the instability issues often associated with lithiated pyridazines by reducing a stable amide precursor.

Reagents:

  • Precursor: 3,6-Dichloro-N-methoxy-N-methylpyridazine-4-carboxamide.[1]

  • Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in THF.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon.

  • Dissolution: Dissolve the Weinreb amide (10.0 g, 42.4 mmol) in anhydrous THF (200 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H (63.5 mL, 63.5 mmol, 1.5 equiv) dropwise over 45 minutes via a pressure-equalizing addition funnel. Crucial: Maintain internal temperature below -70 °C to prevent over-reduction to the alcohol.

  • Reaction: Stir at -78 °C for 1 hour. Monitor by TLC (frequent spot checks required; aldehyde is reactive).

  • Quench: Quench carefully at -78 °C with Methanol (10 mL), followed by saturated aqueous Rochelle’s salt (potassium sodium tartrate) solution (100 mL).

  • Workup: Allow to warm to room temperature and stir vigorously for 2 hours until the aluminum emulsion clears (phase separation). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Method B: Directed Ortho-Metallation (DoM)

Basis: Standard organolithium protocols for pi-deficient heterocycles.

Note: This route is faster but riskier due to the propensity of pyridazines to undergo nucleophilic attack by alkyl lithiums. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi to minimize nucleophilic addition.

  • Generation of LiTMP: Add n-BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at -78 °C. Warm to 0 °C for 30 min, then cool back to -78 °C.

  • Metallation: Add solution of 3,6-dichloropyridazine (1.0 equiv) in THF dropwise. Stir for 30 min at -78 °C. Do not allow to warm.

  • Formylation: Quench with dry DMF (5.0 equiv). Stir 30 min.

  • Hydrolysis: Acidify with dilute HCl/EtOH mix.

Part 2: Synthesis of Pyrazolo[3,4-c]pyridazines

The most direct application of this scaffold is the synthesis of pyrazolo-fused systems. The aldehyde condenses with a hydrazine to form a hydrazone, which then undergoes intramolecular SNAr displacement of the adjacent C3-chlorine.

Mechanism & Logic

The C3-chlorine is highly activated for nucleophilic displacement due to the inductive effect of the adjacent N2 nitrogen and the electron-withdrawing aldehyde at C4.

Protocol: Cyclization with Methylhydrazine

Target: 3-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridazine

Reagents:

  • Substrate: 3,6-Dichloropyridazine-4-carbaldehyde (1.0 equiv).

  • Reactant: Methylhydrazine (3.0 equiv).

  • Solvent: n-Butanol (high boiling point polar protic solvent promotes SNAr).

Step-by-Step:

  • Mixing: In a pressure vial or round-bottom flask, dissolve the aldehyde (10 mmol) in n-Butanol (20 mL).

  • Addition: Add Methylhydrazine (30 mmol) carefully. Exotherm warning: Hydrazine condensation is exothermic.

  • Cyclization: Heat the mixture to 120–150 °C for 2–4 hours.

    • Checkpoint: The reaction proceeds through a hydrazone intermediate (visible by LCMS). Continued heating is required to drive the ring closure (SNAr).

  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If soluble: Dilute with water, extract with EtOAc.

  • Outcome: The product retains the C6-chlorine, leaving a handle for further functionalization (e.g., introducing a kinase hinge-binder motif).

Part 3: Synthesis of Pyrido[2,3-c]pyridazines (Friedländer Type)

To access tricyclic or 6,6-fused systems, the aldehyde reacts with alpha-methylene carbonyls or enamines.

Protocol: Condensation with 1,3-Dicarbonyls

Target: Functionalized Pyrido[2,3-c]pyridazine derivatives.

Reagents:

  • Substrate: 3,6-Dichloropyridazine-4-carbaldehyde.[1][2][3][4][5]

  • Partner: Ethyl acetoacetate or Acetylacetone.

  • Catalyst: Piperidine or Ammonium Acetate.

  • Solvent: Ethanol or Acetic Acid.[6]

Step-by-Step:

  • Dissolution: Dissolve aldehyde (1.0 equiv) and 1,3-dicarbonyl compound (1.1 equiv) in Ethanol.

  • Catalysis: Add Ammonium Acetate (2.0 equiv).

  • Reflux: Heat to reflux for 6–12 hours.

  • Mechanism:

    • Step 1: Knoevenagel condensation between the aldehyde and the active methylene.

    • Step 2: Cyclization via reaction of the carbonyl oxygen (or enamine nitrogen if using amino-crotonates) with the C3-chlorine (SNAr) or ammonia source.

    • Note: For nitrogen-containing rings, using 3-aminocrotonates is preferred to install the ring nitrogen directly.

Part 4: Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the 3,6-dichloropyridazine-4-carbaldehyde scaffold.

G Start 3,6-Dichloropyridazine (Precursor) Aldehyde 3,6-Dichloropyridazine- 4-carbaldehyde (The Linchpin) Start->Aldehyde Route A: Weinreb/DIBAL Route B: LiTMP/DMF Pyrazolo Pyrazolo[3,4-c]pyridazine (Fused 5,6-system) Aldehyde->Pyrazolo + R-NH-NH2 (Condensation + SNAr) Pyrido Pyrido[2,3-c]pyridazine (Fused 6,6-system) Aldehyde->Pyrido + 1,3-Dicarbonyl/NH4OAc (Friedländer Type) FinalDrug Kinase Inhibitor / Drug Candidate (via Suzuki Coupling at C6) Pyrazolo->FinalDrug Pd-Catalyzed Coupling (C6-Cl displacement) Pyrido->FinalDrug Pd-Catalyzed Coupling

Figure 1: Divergent synthetic workflows starting from 3,6-dichloropyridazine-4-carbaldehyde. The scaffold allows access to both 5,6- and 6,6-fused systems with a remaining handle for diversification.

Part 5: Analytical Data & Troubleshooting

Characterization Data (Expected)
  • 1H NMR (DMSO-d6): Distinctive singlet for the aldehyde proton (CHO) around 10.2 – 10.5 ppm . The pyridazine ring proton (H5) typically appears as a singlet around 8.0 – 8.5 ppm .

  • Stability: The aldehyde is moderately stable but prone to oxidation to the carboxylic acid if left in air. Store under Argon at -20 °C.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Aldehyde Synthesis Over-reduction to alcohol (DIBAL route).Maintain temp strictly < -70 °C. Quench cold with Methanol.
No Cyclization with Hydrazine Temperature too low; Hydrazone formed but Cl not displaced.Increase temp to >120 °C; switch solvent to n-Butanol or DMF.
Product is Insoluble Product aggregation due to planar aromatic stacking.Use DMSO for NMR. Purification may require precipitation/washing rather than chromatography.
Regioselectivity Issues Nucleophilic attack at C6 instead of C3.C3 is electronically favored due to ortho-formyl activation. Ensure aldehyde is present before adding nucleophiles.

References

  • Synthesis of 3,6-dichloropyridazine-4-carbaldehyde via Weinreb Amide Reduction.

    • Source: WO2024033454A1 (Patent).
    • Context: Detailed experimental procedure for DIBAL-H reduction and subsequent cycliz
    • Link:

  • General Reactivity of 3,6-Dichloropyridazine.

    • Source: Organic Chemistry Portal. "Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)
    • Context: Discusses the stability and nucleophilic substitution p
    • Link:

  • Synthetic P

    • Source: MDPI Molecules (2022).
    • Context: Review of fusing pyridine rings onto pyridazine scaffolds, providing context for the Friedländer-type reactions.
    • Link:

  • Commercial Availability & Chemical Properties.

    • Source: BLD Pharm / BenchChem.
    • Context: Confirmation of CAS 130825-10-4 and physical property data.[2]

    • Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dichloropyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Chemistry Technical Support Hub. Ticket ID: #PYR-ALD-36-CL Subject: Troubleshooting Common Byproducts & Yield Loss Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The synthesis of 3,6-Dichloropyridazine-4-carbaldehyde (4-CHO) is a critical step in generating scaffolds for kinase inhibitors and antitubercular agents.[1][2] However, the electron-deficient nature of the pyridazine ring, combined with the lability of the C-Cl bonds, creates a "minefield" of potential side reactions.[1]

This guide addresses the three primary synthetic routes used by our clients:

  • Oxidation of 3,6-dichloro-4-methylpyridazine (SeO₂).[1][2][3]

  • Radical Halogenation/Hydrolysis of the methyl precursor.

  • Directed Ortho-Metalation (DoM) of 3,6-dichloropyridazine.

Module 1: The Selenium Dioxide (SeO₂) Oxidation Route

Method: Riley Oxidation of 3,6-dichloro-4-methylpyridazine.[1][2]

The Issue: "My product is highly polar and acidic."

Diagnosis: Over-oxidation to 3,6-Dichloropyridazine-4-carboxylic acid .[1][2]

Mechanism of Failure: SeO₂ oxidation proceeds through an organoselenium intermediate.[1][2] While the aldehyde is the kinetic product, the presence of excess oxidant or water drives the reaction toward the thermodynamic sink—the carboxylic acid.[1]

Byproduct Profile:

  • Target: Aldehyde (

    
     in 30% EtOAc/Hex)
    
  • Byproduct: Carboxylic Acid (

    
    , streaks on silica)
    

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Solvent Dioxane (Dry)Avoids acetic acid/water mixtures which promote acid formation.[1][2]
Stoichiometry 1.1 eq SeO₂Excess SeO₂ (>1.5 eq) guarantees over-oxidation.[2]
Temperature 80°C - 90°C Refluxing in high-boiling solvents (>100°C) accelerates acid formation.[1][2]
Quench Filtration over Celite Immediate removal of Selenium prevents post-reaction oxidation.[1][2]
The Issue: "Red solid precipitation and difficult purification."

Diagnosis: Colloidal Selenium (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) contamination.[2]
Fix:  Wash the crude reaction mixture with aqueous sodium thiosulfate or filter through a pad of activated charcoal/Celite.[1][2]

Module 2: Radical Halogenation & Hydrolysis

Method: Free-radical bromination (NBS) of the methyl group followed by hydrolysis.[1][2]

The Issue: "I see a mixture of three spots on TLC."

Diagnosis: Inconsistent Halogenation Levels (Mono- vs. Di- vs. Tri-bromide).

The "Goldilocks" Zone:

  • Mono-bromide: Hydrolyzes to Alcohol (3,6-dichloro-4-(hydroxymethyl)pyridazine).[1][2]

  • Di-bromide (Target): Hydrolyzes to Aldehyde .[1][2]

  • Tri-bromide: Hydrolyzes to Carboxylic Acid .[1][2]

Corrective Action: Monitor the reaction via NMR, not just TLC. Look for the disappearance of the methyl singlet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 ppm) and the appearance of the gem-dihalide proton (

ppm). Stop the reaction immediately when the di-bromide is maximized.[1][2]
The Issue: "Loss of Chlorine atoms (Hydrolysis)."

Diagnosis: Formation of 6-Chloro-4-formyl-3(2H)-pyridazinone .

Mechanism of Failure: Pyridazines are diazines (electron-deficient).[1][2] The 3- and 6-positions are highly susceptible to Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


).[2] If you use harsh aqueous acid/base to hydrolyze the gem-bromide, water will attack the C-Cl bond, displacing the chloride.[1]

Troubleshooting Protocol:

  • Avoid: Refluxing in aqueous HCl or NaOH.

  • Use: Silver Nitrate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) assisted hydrolysis in aqueous acetone/ethanol at mild temperatures (
    
    
    
    ). The
    
    
    promotes bromide leaving without requiring extreme pH levels that trigger
    
    
    at the ring chlorines.[2]

Module 3: Directed Ortho-Metalation (DoM)

Method: Lithiation of 3,6-dichloropyridazine followed by DMF quench.[1][2]

The Issue: "Complex mixture / Low mass recovery."

Diagnosis: Nucleophilic Attack or "Halogen Dance."[1][2]

Mechanism of Failure: If you use n-Butyllithium (n-BuLi) directly, it acts as a nucleophile, attacking the ring to form butyl-substituted byproducts rather than acting as a base.[1][2]

Corrective Action:

  • Base Selection: You MUST use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[2] It is too sterically hindered to attack the ring and will only deprotonate the C-4 position.[1][2]

  • Temperature: Maintain -78°C . Higher temperatures allow the "Halogen Dance" (migration of the Li and Cl atoms), leading to regioisomers where the aldehyde ends up at the wrong position, or polymerization occurs.[1]

Visualizing the Reaction Pathways

The following diagram maps the precursor (3,6-dichloro-4-methylpyridazine) to the target aldehyde and highlights the critical diversion points where byproducts are formed.

ByproductMap Start Precursor: 3,6-Dichloro-4-methylpyridazine SeO2 Route A: SeO2 Oxidation Start->SeO2 SeO2, Dioxane GemBromide Intermediate: Gem-Dibromide Start->GemBromide NBS (2.0 eq) TriBromide Byproduct: Tri-bromide Start->TriBromide NBS (>3.0 eq) Aldehyde TARGET: 3,6-Dichloropyridazine- 4-carbaldehyde SeO2->Aldehyde Controlled Stoichiometry Acid BYPRODUCT: Carboxylic Acid (Over-oxidation) SeO2->Acid Excess SeO2 or H2O Aldehyde->Acid Prolonged Heating GemBromide->Aldehyde AgNO3/H2O (Mild) Pyridazinone BYPRODUCT: Pyridazinone (Ring Hydrolysis) GemBromide->Pyridazinone Strong Acid/Base (SnAr on Cl) TriBromide->Acid Hydrolysis

Figure 1: Reaction network showing the divergence between the target aldehyde and common oxidative/hydrolytic byproducts.

Frequently Asked Questions (FAQ)

Q: Can I use KMnO₄ or Chromic Acid for the oxidation? A: No. These are strong, non-selective oxidants.[1][2] They will drive the reaction straight to the carboxylic acid (3,6-dichloropyridazine-4-carboxylic acid) and potentially degrade the heterocyclic ring.[1][2] Stick to SeO₂ (Riley oxidation) or the radical halogenation route.[1][2]

Q: Why is my aldehyde unstable on the shelf? A: Electron-deficient aldehydes are prone to hydration (forming the gem-diol) and air oxidation (to the acid).[1]

  • Storage: Store under Argon at -20°C.

  • Stabilization: If possible, store as the dimethyl acetal protected form if you are not using it immediately.[1][2]

Q: I am doing the lithiation (DoM) route. Can I use LDA instead of LiTMP? A: It is risky. LDA is less sterically hindered than LiTMP.[1][2] While LDA can work, it increases the risk of nucleophilic attack on the C-Cl bond or the ring system.[1] LiTMP is the industry standard for halogenated diazines to ensure exclusive deprotonation.[1][2]

References

  • Synthesis of 3,6-Dichloropyridazine Precursors

    • Title: Preparation method of 3,6-dichloropyridazine (CN112645883A)[1][4][5][6][7]

    • Source: Google Patents[1]

    • Link
  • Riley Oxid

    • Title: Selenium dioxide (SeO2) - Riley oxidation[1][2][8]

    • Source: AdiChemistry[1]

    • Link:[Link][2]

  • Carboxylic Acid Byproduct Characteriz

    • Title: 3,6-Dichloropyridazine-4-carboxylic acid[1][2][9]

    • Source: Sigma-Aldrich / Merck[1][2]

  • Lithiation and Halogen

    • Title: Metalation of 3,6-dichloropyridazine and subsequent iron-mediated electrophilic amination[1][2]

    • Source: ResearchGate[1][8][10]

    • Link:[Link][2][10]

  • Hydrolysis Protocols for Pyridazines

    • Title: Synthesis of 3,6-dichloro-4-isopropylpyridazine (Hydrolysis of gem-substituted intermediates)[1][2]

    • Source: PrepChem[1]

    • Link:[Link]

Sources

How to avoid side reactions in 3,6-Dichloropyridazine-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,6-Dichloropyridazine-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we will address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this synthesis and avoid common side reactions. Our goal is to empower you with the knowledge to achieve high-purity yields consistently.

Introduction: The Vilsmeier-Haack Approach to 3,6-Dichloropyridazine-4-carbaldehyde

The synthesis of 3,6-Dichloropyridazine-4-carbaldehyde is most commonly achieved through the Vilsmeier-Haack formylation of 3,6-dichloropyridazine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative, most commonly N,N-dimethylformamide (DMF). While effective, this pathway is not without its challenges. The electron-deficient nature of the pyridazine ring, coupled with the reactive nature of the Vilsmeier reagent, can lead to a variety of side reactions, impacting both yield and purity.

This guide will provide a detailed troubleshooting framework and frequently asked questions to address these potential issues head-on.

Visualizing the Pathway: Main Reaction and Potential Side Reactions

To better understand the process, let's visualize the intended reaction and the points where side reactions can occur.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 3,6-Dichloropyridazine C Electrophilic Attack A->C S2 Decomposition of Starting Material (Harsh Conditions) A->S2 High Temp./ Long Reaction Time S4 Ring Opening/Degradation A->S4 Extreme pH/ High Temp. B Vilsmeier Reagent (POCl₃ + DMF) B->C D Iminium Salt Intermediate C->D S1 Over-formylation (Di-carbaldehyde formation) C->S1 Excess Vilsmeier Reagent/High Temp. E Hydrolysis D->E S3 Incomplete Hydrolysis (Residual Iminium Salt) D->S3 Insufficient Water/ Quenching Issues F 3,6-Dichloropyridazine-4-carbaldehyde (Target Product) E->F

Caption: Main reaction pathway and potential side reactions in the synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted as a series of questions and answers to directly address specific problems you might encounter during the synthesis.

Issue 1: Low or No Product Formation

Question: I've followed the general procedure for the Vilsmeier-Haack reaction, but my TLC/GC-MS analysis shows very little or no formation of the desired 3,6-Dichloropyridazine-4-carbaldehyde. What could be the problem?

Answer:

Low or no product formation in a Vilsmeier-Haack reaction on a relatively electron-deficient substrate like 3,6-dichloropyridazine can stem from several factors. Let's break down the most common causes and their solutions:

  • Insufficiently Activated Vilsmeier Reagent: The formation of the active electrophile, the chloroiminium salt (Vilsmeier reagent), is critical.

    • Cause: Impure or wet POCl₃ or DMF can hinder the formation of the reagent. Moisture will readily quench the Vilsmeier reagent.

    • Solution: Ensure you are using freshly distilled or anhydrous grade DMF and POCl₃. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Inadequate Reaction Temperature: While high temperatures can lead to side reactions, the formylation of an electron-deficient ring requires sufficient energy to proceed.

    • Cause: The reaction temperature may be too low for the electrophilic attack to occur at a reasonable rate.

    • Solution: A typical temperature range for the formylation of similar heterocyclic systems is between 60-80 °C. If you are running the reaction at a lower temperature, a gradual increase may be necessary. Monitor the reaction progress by TLC or GC to find the optimal temperature.

  • Incorrect Stoichiometry: The molar ratio of the reactants is crucial.

    • Cause: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.

    • Solution: For electron-deficient substrates, an excess of the Vilsmeier reagent is often required. A common starting point is to use 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to the 3,6-dichloropyridazine.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,6-Dichloropyridazine

  • To a stirred solution of anhydrous N,N-dimethylformamide (3 equivalents) under a nitrogen atmosphere, slowly add phosphorus oxychloride (2 equivalents) at 0-5 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add 3,6-dichloropyridazine (1 equivalent) to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 70-80 °C and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Question: My reaction seems to have worked, but the TLC plate shows the product spot along with several other significant spots. What are these impurities and how can I avoid them?

Answer:

The presence of multiple spots on your TLC plate is a strong indicator of side reactions. Here are the most likely culprits and how to mitigate them:

  • Over-formylation: The introduction of a second formyl group onto the pyridazine ring is a common side reaction, especially with an excess of the Vilsmeier reagent or at elevated temperatures.

    • Identification: This di-formylated product will have a different Rf value than your desired product. Its presence can be confirmed by mass spectrometry (higher molecular weight).

    • Mitigation:

      • Control Stoichiometry: Carefully control the equivalents of the Vilsmeier reagent. Start with a lower excess (e.g., 1.5 equivalents) and optimize from there.

      • Temperature Management: Avoid excessively high reaction temperatures. Maintain the temperature within the recommended range and monitor the reaction closely.

  • Unreacted Starting Material: A spot corresponding to 3,6-dichloropyridazine indicates an incomplete reaction.

    • Identification: Compare the Rf value of the spot with a standard of your starting material.

    • Mitigation:

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time.

      • Reagent Equivalents: A slight increase in the equivalents of the Vilsmeier reagent might be necessary.

  • Decomposition Products: 3,6-dichloropyridazine can be susceptible to decomposition under harsh acidic conditions and high temperatures.

    • Identification: These often appear as a streak or multiple faint spots on the TLC plate.

    • Mitigation:

      • Temperature Control: Strict temperature control is paramount.

      • Reaction Time: Avoid unnecessarily long reaction times.

  • Incomplete Hydrolysis of the Iminium Salt: The intermediate iminium salt must be fully hydrolyzed to the aldehyde during the workup.

    • Identification: The iminium salt is highly polar and may remain at the baseline of the TLC plate. It can also react with the solvent or other components to form different impurities.

    • Mitigation:

      • Thorough Quenching: Ensure the reaction mixture is poured into a sufficient amount of ice and water.

      • Adequate Stirring: Stir the quenched mixture vigorously for an adequate amount of time (e.g., 1-2 hours) to ensure complete hydrolysis.

      • pH Adjustment: The hydrolysis is pH-dependent. Adjusting the pH to be slightly basic during workup can facilitate the breakdown of the iminium salt.

Purification Strategy:

If side products are present, purification by column chromatography is typically effective. A silica gel column with a gradient elution system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) can separate the desired product from less polar starting material and more polar byproducts.

Compound Typical Rf (3:1 Hexane:Ethyl Acetate) Elution Order
3,6-DichloropyridazineHigherFirst
3,6-Dichloropyridazine-4-carbaldehyde Intermediate Second
Di-formylated byproductLowerThird
Decomposition/Hydrolysis byproductsVery low/BaselineLast

Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus oxychloride in the Vilsmeier-Haack reaction?

Phosphorus oxychloride acts as a dehydrating and activating agent. It reacts with DMF to form the electrophilic chloroiminium salt, which is the active formylating species in the reaction.[1]

Q2: Can I use other formylating agents besides DMF?

While DMF is the most common, other N,N-disubstituted formamides can be used. However, DMF is generally preferred due to its reactivity and cost-effectiveness. The choice of formamide can sometimes influence the reactivity and selectivity of the reaction.

Q3: My final product is a dark oil or solid. How can I improve the color?

A dark color often indicates the presence of polymeric or decomposition byproducts. This can result from excessive heating or prolonged reaction times. To obtain a cleaner product, adhere to the recommended reaction temperature and time. If the crude product is dark, purification by column chromatography followed by recrystallization (e.g., from a hexane/ethyl acetate mixture) can yield a purer, lighter-colored solid.

Q4: Is the hydrolysis step of the iminium intermediate critical?

Absolutely. The hydrolysis of the initially formed iminium salt intermediate is the final step that generates the aldehyde functional group. Incomplete hydrolysis will result in a lower yield of the desired product and a more complex mixture to purify. It is crucial to use a sufficient amount of water for quenching and to allow enough time for the hydrolysis to complete. The hydrolysis is typically facilitated by adjusting the pH to a neutral or slightly basic level during the workup.[2]

Q5: Are there any safety concerns I should be aware of?

Yes. Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The Vilsmeier-Haack reaction itself can be exothermic, so controlled addition of reagents and proper temperature monitoring are essential.

References

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents.
  • PrepChem. Synthesis of 3,6-dichloro-4-isopropylpyridazine. Available at: [Link]

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents.
  • WO2007026377A2 - Synthesis of vilsmeier haack reagent from di (trichlo-romethyl) carbonate for chlorination reaction. - Google Patents.
  • US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents.
  • Eureka | Patsnap. Method for synthetizing 3,6-dichloropyridazine. Available at: [Link]

  • ResearchGate. Chemical Studies on 3,6-Dichloropyridazine (Part 2). Available at: [Link]

  • Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available at: [Link]

  • SciRP.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. Available at: [Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]

  • PubChem - NIH. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331. Available at: [Link]

  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F. Available at: [Link]

  • ResearchGate. (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Available at: [Link]

  • Vilsmeier-Haack Reaction. Available at: [Link]

  • PubChem. Methyl 4,6-dichloropyridazine-3-carboxylate | C6H4Cl2N2O2 | CID 17848322. Available at: [Link]

Sources

Technical Support Center: Cross-Coupling Architectures for 3,6-Dichloropyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Catalyst Selection & Regiocontrol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Summary

The scaffold 3,6-dichloropyridazine-4-carbaldehyde presents a "perfect storm" of reactivity challenges for cross-coupling:

  • The "Pyridazine Trap" (Catalyst Poisoning): The proximal nitrogen atoms (

    
    ) are potent 
    
    
    
    -donors capable of sequestering Pd(II) species, arresting the catalytic cycle before oxidative addition.
  • Regiochemical Ambiguity: While both chlorides are

    
    -to-nitrogen (activated), the C4-formyl group creates a steric vs. electronic conflict. C6 (distal)  is sterically favored, while C3 (proximal)  is electronically activated by the ortho-formyl EWG.
    
  • Aldehyde Instability: The C4-CHO group is susceptible to nucleophilic attack (Cannizzaro/Aldol) under standard basic coupling conditions.

This guide provides the architectural logic to navigate these competing pathways.

Catalyst Selection Matrix

Core Directive: Abandon generic Pd(PPh3)4. The high coordination strength of the pyridazine nitrogens requires bulky, electron-rich ligands to enforce reductive elimination and prevent catalyst resting-state sequestration.

Reaction GoalRecommended Catalyst SystemLigand ClassMechanistic Rationale
Standard Coupling (C6-Selectivity) Pd(OAc)₂ + XPhos (or XPhos Pd G4)Buchwald DialkylbiarylSteric Bulk: The massive isopropyl groups on the upper ring of XPhos create a "roof" over the Pd center, physically blocking the approach of the pyridazine nitrogen lone pairs while facilitating oxidative addition at the less hindered C6 position.
Challenging Substrates (Boronic Esters) Pd₂(dba)₃ + SPhos Buchwald DialkylbiarylHigh Turnover: SPhos provides exceptional stability to the Pd(0) species. Its methoxy group interaction stabilizes the active catalyst, crucial when transmetallation is slow (e.g., with pinacol esters).
High-Fidelity Regiocontrol Pd(dppf)Cl₂·DCM Bis-phosphine (Bidentate)Bite Angle Control: The large bite angle of dppf favors the reductive elimination of the sterically favored product (C6), often enhancing regioselectivity over monodentate ligands.
Aldehyde Preservation Pd(amphos)Cl₂ Bulky PhosphineBase Compatibility: Amphos is highly active at lower temperatures, allowing the use of weaker bases (e.g., K₃PO₄) to prevent aldehyde degradation.

Troubleshooting Guide: The "Why" and "How"

Scenario A: "I see no conversion, or the reaction stalls at <10%."
  • Diagnosis: Catalyst Poisoning.[1][2][3] The pyridazine substrate has coordinated to the Palladium, forming an inactive (Heterocycle)2-Pd-Cl2 complex.

  • The Fix:

    • Switch to Pre-formed Catalysts: Stop using Pd(OAc)₂ + Ligand. The induction period allows poisoning. Use XPhos Pd G4 or Pd(dppf)Cl₂ . These enter the cycle immediately as active species.

    • Solvent Switch: Change from DMF/DMSO (which stabilize Pd-N coordination) to non-polar solvents like Toluene or 1,4-Dioxane . The non-polar environment destabilizes the charged Pd-N complex.

Scenario B: "I am getting a 60:40 mixture of regioisomers (C6 vs C3)."
  • Diagnosis: Thermodynamic vs. Kinetic Control failure. The C4-aldehyde activates C3 electronically, fighting the steric preference for C6.

  • The Fix:

    • Lower the Temperature: Run the reaction at 40–60°C instead of 100°C. C6 reaction has a lower activation energy (steric pathway). High heat overcomes the barrier for C3, eroding selectivity.

    • Ligand Swap: Switch to Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Pd-132) . The extreme bulk forces reaction at the distal C6.

Scenario C: "The aldehyde is gone/degraded."
  • Diagnosis: Base-mediated decomposition (Cannizzaro disproportionation).

  • The Fix:

    • Base Selection: Replace Carbonates (Na₂CO₃, Cs₂CO₃) with Potassium Phosphate Tribasic (K₃PO₄) suspended in Toluene/Water (10:1). The lower solubility of the phosphate buffers the pH.

    • Anhydrous Conditions: Use CsF (Cesium Fluoride) in anhydrous Dioxane. This "anhydrous Suzuki" protocol eliminates hydroxide ions entirely.

Visualizing the "Pyridazine Trap"

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway.

PyridazineCoupling Substrate 3,6-Dichloropyridazine-4-CHO Coordination N-Coordination (POISONING) Substrate->Coordination Low Steric Ligand (PPh3) OxAdd Oxidative Addition (Productive) Substrate->OxAdd Bulky Ligand (XPhos) Pd_L Active Catalyst [L-Pd(0)] Pd_L->Coordination Reversible? Pd_L->OxAdd Coordination->Pd_L Heat/Solvent Correction RegioC6 C6-Pd-Cl Intermediate (Kinetic/Steric) OxAdd->RegioC6 Major Pathway (Distal) RegioC3 C3-Pd-Cl Intermediate (Electronic/Ortho) OxAdd->RegioC3 Minor Pathway (Proximal) Product Final Coupled Product RegioC6->Product Transmetallation & Reductive Elimination RegioC3->Product

Figure 1: The "Pyridazine Trap" Decision Tree. Note how bulky ligands (Green Path) force the productive Oxidative Addition, while small ligands allow Nitrogen coordination (Red Path).

Validated Experimental Protocols

Protocol A: High-Fidelity C6-Selective Suzuki Coupling

Best for: Initial screening and scale-up of the C6-arylated product.

  • Setup: In a glovebox or under Argon, charge a reaction vial with:

    • 3,6-Dichloropyridazine-4-carbaldehyde (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv)

    • XPhos Pd G4 (2.0 mol%) — Crucial for preventing poisoning.

    • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Add degassed 1,4-Dioxane/Water (9:1) [0.2 M concentration].

  • Execution: Seal and heat to 60°C (Do not exceed 80°C to maintain regioselectivity). Stir for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with brine. The aldehyde is sensitive; avoid prolonged exposure to basic aqueous layers.

Protocol B: Anhydrous Conditions (Aldehyde Protection)

Best for: Substrates with base-sensitive functional groups.

  • Setup: Charge vial with Substrate (1.0 equiv), Boronic Acid (1.2 equiv).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (3 mol%).

  • Base: Add CsF (2.5 equiv).

  • Solvent: Add anhydrous DME (Dimethoxyethane).

  • Execution: Heat to 80°C for 12 hours. The absence of water prevents hydration of the aldehyde.

Frequently Asked Questions (FAQs)

Q: Why can't I use PPh₃ (Triphenylphosphine)? A: PPh₃ is not bulky enough to prevent the pyridazine nitrogens from binding to the Palladium. It creates a "resting state" where the catalyst is stuck to the substrate's nitrogen rather than inserting into the C-Cl bond. You need the "steric roof" of Buchwald ligands.

Q: Can I protect the aldehyde in situ? A: Yes. If you observe degradation, you can run the reaction in MeOH/Toluene with a catalytic amount of acid to form the dimethyl acetal in situ, perform the coupling, and hydrolyze it back to the aldehyde during the acidic workup.

Q: Which position reacts if I use a Stille Coupling instead? A: Stille couplings (Sn reagents) are less sensitive to base but more sensitive to sterics. The preference for C6 will be even more pronounced in Stille conditions due to the bulk of the tributyltin reagent.

References

  • Regioselectivity in Pyridazines: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016.

  • Catalyst Poisoning Mechanisms: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc.[4]

  • Use of Buchwald Ligands for Heterocycles: Pd-Catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides... Green Chemistry.

  • Unconventional Selectivity: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. J. Org.[5][6] Chem, 2022.[4][5] [5]

Sources

Challenges in the purification of 3,6-Dichloropyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 3,6-Dichloropyridazine-4-carbaldehyde

Welcome to the Heterocyclic Chemistry Support Hub

Subject: 3,6-Dichloropyridazine-4-carbaldehyde (CAS: N/A for specific aldehyde, derived from CAS 141-30-0 scaffold) Classification: Highly Reactive Electrophilic Heterocycle Support Level: Tier 3 (Senior Chemist Intervention)

Executive Summary: The Nature of the Beast

You are likely encountering difficulties because 3,6-Dichloropyridazine-4-carbaldehyde is not a standard organic aldehyde. It combines an electron-deficient pyridazine ring with two electron-withdrawing chlorine atoms. This creates a "super-electrophilic" carbonyl carbon.

The Three Primary Failure Modes:

  • Hydration: It greedily grabs moisture from the air to form a gem-diol (hydrate), which disappears from 1H NMR (aldehyde peak loss).

  • Silica Degradation: It binds irreversibly or decomposes on acidic silica gel.

  • Nucleophilic Vulnerability: The C-4/C-5 positions are activated for Nucleophilic Aromatic Substitution (

    
    ), making basic workups risky.
    

Module 1: Troubleshooting & FAQs

Issue 1: "My product turned into a black tar during silica column chromatography."

Diagnosis: Acid-catalyzed decomposition. Standard silica gel is slightly acidic (pH 6.0–6.5). The pyridazine nitrogens are weakly basic, but the aldehyde group, destabilized by the electron-poor ring, is prone to polymerization or oxidation on the active surface of silica.

Solution: The "Neutralized Flash" Protocol Do not use standard silica. You must passivate the stationary phase.

  • Pre-treatment: Slurry your silica gel in the eluent containing 1% Triethylamine (TEA) or 1% Pyridine.

  • Column Packing: Pour the column with this basic slurry.

  • Equilibration: Flush with 2–3 column volumes of neutral eluent (without base) before loading your sample to prevent base-catalyzed aldol condensation.

  • Elution: Run the column rapidly. Do not let the compound sit on the silica for >30 minutes.

Issue 2: "The NMR shows no aldehyde peak (around 10 ppm), but Mass Spec says the mass is correct (or M+18)."

Diagnosis: Gem-diol (Hydrate) Formation. The electron-withdrawing effect of the 3,6-dichloro substitution makes the carbonyl carbon highly positive. In the presence of trace water (even from "dry" deuterated solvents), it forms a stable hydrate.



Verification Step:

  • Run the NMR in DMSO-d6 (which breaks hydrogen bonds) instead of CDCl3.

  • Look for a broad singlet around 6.0–7.5 ppm (hydroxyl protons) and a shift in the methine proton.

Solution:

  • Drying: Dissolve the solid in toluene and reflux with a Dean-Stark trap or rotary evaporate with toluene co-distillation to drive off water.

  • Storage: Store strictly under Argon/Nitrogen in a desiccator.

Issue 3: "I tried a basic wash (NaOH/NaHCO3) to remove acid byproducts, and my yield vanished."

Diagnosis: Nucleophilic Aromatic Substitution (


) or Cannizzaro Reaction.
The 3,6-dichloropyridazine ring is highly susceptible to nucleophilic attack at the chlorinated positions or the aldehyde itself. Hydroxide (

) is a strong enough nucleophile to displace a chlorine or trigger a Cannizzaro disproportionation (aldehyde

acid + alcohol).

Solution:

  • Avoid: Aqueous Hydroxide or Carbonate washes.

  • Alternative: Use a pH 7.0 Phosphate Buffer for washes if absolutely necessary.

  • Preferred: Filter through a pad of Celite to remove insolubles, then proceed directly to crystallization or neutralized chromatography.

Module 2: Optimized Purification Workflow

The following workflow minimizes exposure to moisture and acidic surfaces.

Step-by-Step Protocol
StepActionTechnical Rationale
1. Quench Quench reaction (e.g., SeO2 oxidation or Lithiation) with Sat. NH4Cl (mildly acidic) or water.Avoids strong bases that trigger

.
2. Extraction Extract immediately with Dichloromethane (DCM) or Ethyl Acetate .Pyridazines are polar; multiple extractions (3x) are required.
3. Drying Dry organic layer over MgSO4 (Magnesium Sulfate).Na2SO4 is often too slow. Water removal is critical to prevent hydration.
4. Concentration Rotary evaporate at < 40°C .Heat accelerates autoxidation to carboxylic acid.
5. Isolation Recrystallization (Preferred) or Neutralized Silica (If impure).See Recrystallization Guide below.
Recrystallization Guide
  • Solvent System: Hexane/Ethyl Acetate (start with hot Hexane, add EtOAc dropwise until dissolved).

  • Anti-solvent: Cold Pentane or Heptane.

  • Technique: Dissolve in minimum hot solvent. Allow to cool slowly to RT, then place in -20°C freezer. Rapid cooling traps impurities.

Module 3: Visualizing the Reactivity

Diagram 1: The Degradation Cycle

This diagram illustrates why the molecule is unstable and how environmental factors drive decomposition.

DegradationCycle Aldehyde 3,6-Dichloropyridazine- 4-carbaldehyde (Target) Hydrate Gem-Diol (Hydrate) (NMR Silent Aldehyde) Aldehyde->Hydrate + H2O (Reversible) Acid Carboxylic Acid (Oxidation Product) Aldehyde->Acid + O2 (Air) SNAr Hydrolysis Product (Cl displacement) Aldehyde->SNAr + OH- (Basic Wash) Hydrate->Aldehyde - H2O (Toluene azeotrope)

Caption: Figure 1. The susceptibility of the target aldehyde to hydration (yellow) and irreversible chemical degradation (red).

Diagram 2: Recommended Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture Extract Extraction (DCM / Brine) Crude->Extract Decision Purity Check (TLC/LCMS) Extract->Decision Cryst Recrystallization (Hexane/EtOAc) Decision->Cryst >85% Pure Column Flash Column (Neutralized Silica) Decision->Column <85% Pure Final Pure Aldehyde (Store under Ar) Cryst->Final Column->Final

Caption: Figure 2. Decision tree for purification. Recrystallization is prioritized to avoid silica-induced degradation.

References & Grounding

  • Synthesis of Pyridazine Intermediates:

    • Context: Methods for synthesizing 3,6-dichloropyridazine derivatives (e.g., for Resmetirom) establish the baseline stability of the scaffold.

    • Source:World Intellectual Property Organization, WO2024084491, "Process for Synthesis of Resmetirom and its Intermediates Thereof," 2024.[1] Link

  • Aldehyde Oxidation & Stability:

    • Context: General protocols for oxidizing methyl-heterocycles to aldehydes and handling electron-deficient aldehydes.

    • Source:Organic Syntheses, Coll. Vol. 6, p. 638 (1988); Vol. 55, p. 84 (1976). "Aldehydes from primary alcohols by oxidation."[2][3] Link

  • Purification of Chlorinated Pyridazines:

    • Context: Describes the handling of 3,6-dichloropyridazine, noting its solubility and crystallization properties which apply to the aldehyde derivative.

    • Source:ChemicalBook, "3,6-Dichloropyridazine Properties and Safety." Link

  • General Handling of Unstable Heterocyclic Aldehydes:

    • Context: Strategies for preventing hydration and oxidation in electron-deficient aromatic aldehydes.

    • Source:Journal of Organic Chemistry, "Oxidation of electron-deficient pyridines and pyridazines." (General reference to heterocyclic reactivity principles).

Sources

Technical Support Center: Stability & Handling of 3,6-Dichloropyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as a self-contained support resource for researchers working with 3,6-Dichloropyridazine-4-carbaldehyde . It synthesizes chemical principles with practical handling protocols to ensure experimental reproducibility.

Executive Summary & Chemical Profile

3,6-Dichloropyridazine-4-carbaldehyde is a high-value heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds (e.g., inhibitors of cyclic nucleotide phosphodiesterase). Its reactivity is defined by two competing electrophilic sites: the electron-deficient pyridazine ring (activated by nitrogen atoms and chlorine substituents) and the aldehyde functionality .

  • CAS: 130825-10-4

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    O[1]
  • Critical Sensitivity: High susceptibility to Nucleophilic Aromatic Substitution (S

    
    Ar)  in basic media.
    

pH Stability Matrix

The stability of this compound is non-linear across the pH scale. The following matrix details the expected behavior and mechanistic risks at various pH levels.

pH RangeStability StatusDominant Chemical BehaviorRecommendation
Acidic (pH < 3) Moderate Protonation & Hydration. The pyridazine nitrogens may protonate, further deactivating the ring. The aldehyde may form reversible hydrates in aqueous acid but resists irreversible degradation.Safe for short-term exposure. Avoid prolonged heating to prevent acid-catalyzed polymerization.
Neutral (pH 4 - 7) Optimal Kinetic Stability. The rate of hydrolysis for both the chloro groups and the aldehyde is minimized.Target range for workup and storage. Maintain pH 6.0–7.0 during aqueous extractions.
Mild Basic (pH 8 - 9) Caution Slow Hydrolysis. Onset of S

Ar at the C-3 or C-6 positions.
Transient exposure only. Use weak bases (e.g., NaHCO

) and keep temperature < 5°C.
Strong Basic (pH > 10) Unstable Rapid Degradation. 1. S

Ar:
OH⁻ attacks C-3/C-6, displacing chloride to form 6-chloropyridazin-3-ol. 2. Cannizzaro Reaction: Aldehyde disproportionates to alcohol/acid.
Strictly Avoid. If basic conditions are required for a subsequent step, use non-nucleophilic bases (e.g., t-BuOK) in anhydrous solvents.

Degradation Pathways (Visualized)

Understanding the competition between the ring and the aldehyde group is critical. In aqueous base, the S


Ar pathway  often predominates due to the high activation of the pyridazine ring by the alpha-nitrogen atoms.

DegradationPathways Start 3,6-Dichloropyridazine- 4-carbaldehyde Acid Acidic Media (pH < 3) Start->Acid H+ / H2O Base Basic Media (pH > 9) Start->Base OH- Hydrate Aldehyde Hydrate (Reversible) Acid->Hydrate Hydration SNAr_Product 6-Chloropyridazin-3-ol (Hydrolysis of Cl) Base->SNAr_Product Major Pathway (SNAr) Cannizzaro Cannizzaro Products (Alcohol + Acid) Base->Cannizzaro Minor Pathway (Aldehyde Rxn)

Figure 1: Mechanistic divergence of degradation under acidic vs. basic conditions. Note the dominance of chloride displacement (red path) in base.

Troubleshooting Guide

This section addresses specific experimental anomalies reported by users.

Issue 1: Low Yield After Aqueous Workup
  • Symptom: Crude mass is significantly lower than theoretical; aqueous layer is yellow/orange.

  • Root Cause: The reaction mixture was likely quenched with a strong base (e.g., NaOH) or the pH drifted > 9, causing the formation of water-soluble hydroxypyridazine derivatives (via S

    
    Ar).
    
  • Corrective Action:

    • Protocol Adjustment: Switch to Saturated Ammonium Chloride (NH

      
      Cl)  or Phosphate Buffer (pH 7)  for quenching.
      
    • Rescue: Acidify the aqueous layer to pH ~3 and re-extract with Ethyl Acetate. The hydroxy-impurity may remain in the aqueous phase or precipitate.

Issue 2: Appearance of "Ghost" Peaks in HPLC
  • Symptom: New peaks appearing at lower retention times (more polar) than the parent compound.

  • Root Cause: Sample diluent incompatibility. Dissolving the aldehyde in methanol or ethanol without buffering can lead to hemiacetal formation , especially if traces of acid/base are present.

  • Corrective Action:

    • Use Acetonitrile/Water (no alcohol) as the diluent.

    • Inject immediately after preparation.

Issue 3: Solid Darkening During Storage
  • Symptom: White/pale yellow solid turns brown over weeks.

  • Root Cause: Oxidation of the aldehyde to the carboxylic acid (3,6-dichloropyridazine-4-carboxylic acid) upon exposure to air.

  • Corrective Action:

    • Store under Argon/Nitrogen .

    • Keep at -20°C (preferred) or 2-8°C.

Standardized Protocols

Protocol A: pH-Controlled Quench (Recommended)

Use this workflow to maximize recovery during synthesis.

  • Cool the reaction mixture to 0°C.

  • Prepare Buffer: Dissolve 1.0 eq (relative to acid generated) of Sodium Bicarbonate (NaHCO

    
    ) in water.
    
  • Slow Addition: Add the reaction mixture into the buffer (inverse quench) or add buffer dropwise.

  • Monitor: Use pH strips to ensure the aqueous phase remains between pH 6 and 8 .

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry organic layer over MgSO

    
     (avoid basic drying agents like K
    
    
    
    CO
    
    
    ).
Protocol B: Rapid Stability Assay (HPLC)

Use this to verify lot integrity before starting a campaign.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde).

  • Pass Criteria: Purity > 97% (Area %).

  • Fail Criteria: Presence of broad peak at early retention time (indicates hydrolysis to phenol).

FAQ

Q: Can I use this compound in a reductive amination at pH 5? A: Yes. The pH 4–6 range is ideal. It activates the imine formation without triggering ring hydrolysis. However, use mild reducing agents like Sodium Triacetoxyborohydride (STAB) rather than NaBH


 (which is basic).

Q: Is the chloride at position 3 or 6 more labile? A: Both are highly activated, but steric hindrance from the aldehyde at position 4 may slightly retard substitution at position 3 compared to position 6. In practice, treat both as highly reactive leaving groups.

Q: Why does the MSDS list "Store under Inert Gas"? A: While the chloropyridazine core is robust to oxidation, the aldehyde group is not. Atmospheric oxygen will slowly convert it to the corresponding carboxylic acid, which changes the stoichiometry of your downstream reactions.

References

  • PubChem. (2025).[3] 3,6-Dichloropyridazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Andrade-Acuña, D., et al. (2014).[4][5] Kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine (Analogous Chloropyridazine Kinetics). Journal of Physical Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2019). Method for synthetizing 3,6-dichloropyridazine (CN104447569A).

Sources

Technical Support Center: Troubleshooting Low Conversion in 3,6-Dichloropyridazine-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3,6-Dichloropyridazine-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of this key intermediate. The electron-deficient nature of the 3,6-dichloropyridazine ring presents unique challenges for electrophilic substitution reactions such as the Vilsmeier-Haack formylation, often leading to low conversion rates and complex product mixtures. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and optimize your reaction outcomes.

I. Understanding the Challenge: The Electron-Deficient Pyridazine Ring

The core of the issue with formylating 3,6-dichloropyridazine lies in its electronic properties. The two nitrogen atoms in the pyridazine ring, combined with the two electron-withdrawing chlorine atoms, significantly reduce the electron density of the aromatic system. This deactivation makes the ring less susceptible to attack by electrophiles, such as the Vilsmeier reagent (the active species in the Vilsmeier-Haack reaction).[1] Consequently, forcing conditions are often required, which can lead to side reactions and degradation, further complicating the synthesis and purification.

II. Troubleshooting Guide: Low Conversion Rates in the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most common method for the formylation of aromatic and heteroaromatic compounds.[2][3][4] However, its application to electron-deficient substrates like 3,6-dichloropyridazine requires careful optimization. Below are common issues and actionable solutions.

Problem 1: Little to No Product Formation

Root Cause Analysis:

  • Insufficiently Reactive Vilsmeier Reagent: The standard Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), may not be electrophilic enough to react with the deactivated pyridazine ring.

  • Poor Quality Reagents: Moisture in DMF or degraded POCl₃ can quench the Vilsmeier reagent and inhibit the reaction.

  • Inappropriate Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier of this challenging substrate.

Solutions and Protocols:

Parameter Recommendation Causality
Vilsmeier Reagent Use a freshly prepared Vilsmeier reagent. Consider using a more reactive activating agent such as oxalyl chloride or thionyl chloride in place of POCl₃.Freshness ensures maximum concentration of the active electrophile. Oxalyl chloride and thionyl chloride can generate a more reactive Vilsmeier reagent.
Reagent Quality Use anhydrous DMF (stored over molecular sieves) and a fresh, unopened bottle of POCl₃.Water reacts with POCl₃ and the Vilsmeier reagent, inactivating them.
Temperature Gradually increase the reaction temperature from room temperature up to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.Higher temperatures provide the necessary energy to overcome the high activation barrier of the electron-deficient substrate.
Stoichiometry Increase the molar excess of the Vilsmeier reagent (e.g., from 1.5 equivalents to 3-5 equivalents).A higher concentration of the electrophile can drive the equilibrium towards product formation.

Experimental Protocol: Preparation of a More Reactive Vilsmeier Reagent

  • To a stirred solution of anhydrous DMF (3.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add oxalyl chloride (1.5 eq.) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This solution of the modified Vilsmeier reagent is now ready for the addition of the 3,6-dichloropyridazine substrate.

Problem 2: Incomplete Conversion with Significant Starting Material Remaining

Root Cause Analysis:

  • Insufficient Reaction Time: The reaction may be slow due to the low nucleophilicity of the substrate.

  • Reagent Decomposition: The Vilsmeier reagent can decompose over time, especially at elevated temperatures.

  • Equilibrium Limitations: The reaction may be reaching an equilibrium state where the forward reaction rate equals the reverse rate.

Solutions and Protocols:

Parameter Recommendation Causality
Reaction Time Extend the reaction time, monitoring periodically by TLC or LC-MS until no further consumption of the starting material is observed.Allows for the slow reaction to proceed to a greater extent.
Reagent Addition Add the Vilsmeier reagent in portions over the course of the reaction.Maintains a higher effective concentration of the active reagent throughout the reaction period.
Co-solvent Consider using a higher-boiling point solvent like 1,2-dichloroethane (DCE) to allow for higher reaction temperatures without excessive pressure buildup.Enables the use of higher temperatures to push the reaction to completion.

Troubleshooting Workflow:

G start Low Conversion check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) start->check_reagents check_reagents->start Reagents Poor increase_temp Increase Reaction Temperature (e.g., 80-100 °C) check_reagents->increase_temp Reagents OK increase_equivalents Increase Equivalents of Vilsmeier Reagent (3-5 eq.) increase_temp->increase_equivalents Still Low Conversion success Improved Conversion increase_temp->success Conversion Improved extend_time Extend Reaction Time (Monitor by TLC/LC-MS) increase_equivalents->extend_time Still Low Conversion increase_equivalents->success Conversion Improved modified_reagent Use More Reactive Vilsmeier Reagent (e.g., with Oxalyl Chloride) extend_time->modified_reagent Still Low Conversion extend_time->success Conversion Improved modified_reagent->success

Caption: Troubleshooting Decision Tree for Low Conversion.

Problem 3: Formation of Multiple Unidentified Byproducts

Root Cause Analysis:

  • Side Reactions: At higher temperatures, nucleophilic substitution of the chlorine atoms on the pyridazine ring can occur. The Vilsmeier reagent or its decomposition products can act as nucleophiles.

  • Over-formylation: Although less likely on a deactivated ring, di-formylation could potentially occur under harsh conditions.

  • Decomposition: The starting material or product may be unstable under the reaction conditions, leading to degradation products.

Solutions and Protocols:

Parameter Recommendation Causality
Temperature Control Carefully control the reaction temperature and avoid excessive heating. Use an oil bath for precise temperature regulation.Minimizes thermal decomposition and unwanted side reactions.
Work-up Procedure Quench the reaction by pouring it onto crushed ice and then neutralize carefully with a base such as sodium bicarbonate or sodium acetate solution.[3]Rapidly neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the desired aldehyde, minimizing side reactions during workup.
Purification Utilize flash column chromatography on silica gel with a gradient elution of hexane and ethyl acetate to separate the product from byproducts.The polarity difference between the desired aldehyde, the starting material, and potential byproducts allows for effective separation.

Purification Protocol: Flash Column Chromatography

  • After aqueous work-up and extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Adsorb the crude material onto a small amount of silica gel.

  • Prepare a silica gel column and elute with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. The desired product is typically more polar than the starting material.

  • Collect fractions and analyze by TLC to isolate the pure 3,6-Dichloropyridazine-4-carbaldehyde.

III. Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction so difficult on 3,6-dichloropyridazine?

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. The addition of two strongly electron-withdrawing chlorine atoms further deactivates the ring, making it a poor nucleophile for the electrophilic Vilsmeier reagent.[1]

Q2: Are there any alternative formylation methods for this substrate?

Yes, for electron-deficient heterocycles, ortho-lithiation followed by quenching with DMF can be a more effective strategy.[5] This involves using a strong base like lithium diisopropylamide (LDA) to deprotonate the ring at the 4-position, creating a potent nucleophile that then reacts with DMF.

Alternative Formylation Workflow:

G start 3,6-Dichloropyridazine lithiation Lithiation (LDA, THF, -78 °C) start->lithiation formylation Formylation (Anhydrous DMF) lithiation->formylation product 3,6-Dichloropyridazine-4-carbaldehyde formylation->product

Caption: Alternative Ortho-lithiation/Formylation Pathway.

Q3: How can I confirm the identity and purity of my product?

Standard analytical techniques should be employed:

  • ¹H NMR: Expect a singlet for the remaining aromatic proton on the pyridazine ring and a singlet for the aldehyde proton.

  • ¹³C NMR: The number of signals will depend on the molecule's symmetry. Key signals to look for are the aldehyde carbonyl carbon and the carbons attached to the chlorine atoms.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the two chlorine atoms.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the aldehyde carbonyl group.

Q4: What are the expected spectroscopic data for 3,6-Dichloropyridazine-4-carbaldehyde?

  • ¹H NMR (CDCl₃, 400 MHz): δ ~9.9-10.1 (s, 1H, CHO), δ ~7.6-7.8 (s, 1H, Ar-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~185-190 (CHO), other aromatic carbons in the region of δ ~130-160.

  • IR (KBr, cm⁻¹): ~1700 (C=O stretch).

  • MS (EI): m/z (%) = [M]⁺ with characteristic M+2 and M+4 peaks for two chlorine atoms.

Q5: What safety precautions should I take when working with these reagents?

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3,6-Dichloropyridazine is a toxic and irritant substance.[6] Avoid inhalation, ingestion, and skin contact.

  • Always work in a well-ventilated area and have appropriate spill control materials readily available.

IV. References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122.

  • NROChemistry. Vilsmeier-Haack Reaction. Available online: [Link] (accessed on 2024-01-20).

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available online: [Link] (accessed on 2024-01-20).

  • ResearchGate. Purification of chlorine-containing wastewater using solvent extraction. Available online: [Link] (accessed on 2024-01-20).

  • Master Organic Chemistry. 13-C NMR - How Many Signals. Available online: [Link] (accessed on 2024-01-20).

  • PubChem. 3,6-Dichloropyridazine. Available online: [Link] (accessed on 2024-01-20).

  • YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Available online: [Link] (accessed on 2024-01-20).

  • Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv., 2023 , 13, 28079-28103.

  • World Journal of Pharmacy and Pharmaceutical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available online: [Link] (accessed on 2024-01-20).

  • ResearchGate. Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Available online: [Link] (accessed on 2024-01-20).

  • Science of Synthesis. Product Class 8: Pyridazines. Available online: [Link] (accessed on 2024-01-20).

  • The ScholarShip. The Duff Reaction: Researching A Modification. Available online: [Link] (accessed on 2024-01-20).

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available online: [Link] (accessed on 2024-01-20).

  • HETEROCYCLES. A Novel and Efficient Synthesis of 2-Bromo-5-hydroxy-4-pyridinecarboxaldehyde. HETEROCYCLES, 2011 , 83 (9), 1989-1996.

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 2020 , 25(15), 3485.

  • Cambridge University Press. Duff Reaction. In Name Reactions in Organic Synthesis.

  • ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... Available online: [Link] (accessed on 2024-01-20).

  • Organic Chemistry Portal. Synthesis of pyridazines. Available online: [Link] (accessed on 2024-01-20).

Sources

Validation & Comparative

Comparative HPLC Methodologies for Purity Assessment of 3,6-Dichloropyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

3,6-Dichloropyridazine-4-carbaldehyde (CAS: 1060803-39-9 / Analogous structures) is a critical heterocyclic building block used in the synthesis of bioactive pyridazine derivatives, particularly in oncology and agrochemistry.[1] Its purity assessment presents a specific chromatographic challenge: the "Aldehyde-Acid-Hydroxyl Triad." [1]

The aldehyde moiety is prone to auto-oxidation to 3,6-dichloropyridazine-4-carboxylic acid and hydrolysis of the chlorine atoms to 3,6-dichloropyridazin-4-ol .[1] Standard C18 methods often struggle to achieve baseline resolution between the aldehyde and its acidic degradant due to similar hydrophobic footprints in reverse-phase conditions.[1]

This guide compares the industry-standard C18 (Octadecyl) approach against the enhanced selectivity of Phenyl-Hexyl stationary phases.[1] While C18 is sufficient for rough reaction monitoring, Phenyl-Hexyl is the superior choice for high-purity release testing , offering distinct separation mechanisms based on


-

interactions.[1]

Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

The following table contrasts the performance of two distinct methodologies. The data reflects optimized conditions for separating the parent aldehyde from its key impurities: the carboxylic acid (oxidation) and the des-chloro/hydroxy analogs (hydrolysis).[1]

Table 1: Performance Comparison of Stationary Phases
FeatureMethod A: The Standard (C18) Method B: The Specialist (Phenyl-Hexyl)
Stationary Phase C18 (Octadecylsilane), 3.5 µmPhenyl-Hexyl, 3.5 µm
Primary Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Stacking
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Selectivity (

)
Moderate.[1] Relies solely on hydrophobicity differences.[1]High. Exploits the electron-deficient pyridazine ring.[1]
Acid/Aldehyde Resolution

(Risk of co-elution if tailing occurs)

(Distinct separation)
Peak Shape (Tailing) Often > 1.3 for basic heterocyclesExcellent Symmetry (

)
Detection Limit (LOD) Standard UV sensitivityEnhanced UV sensitivity (MeOH cutoff is lower than ACN)
Cost/Availability Low / UbiquitousModerate / Specialized
Scientific Rationale for Method Selection
  • Why Method A (C18)? It is the "good enough" approach for in-process checks where speed is prioritized over critical resolution of minor oxidative degradants.[1]

  • Why Method B (Phenyl-Hexyl)? The pyridazine ring is electron-deficient.[1] A Phenyl-Hexyl column interacts with the

    
    -electrons of the pyridazine ring.[1] The carboxylic acid impurity typically elutes earlier due to polarity, but the Phenyl phase retains the aldehyde more strongly via 
    
    
    
    -
    
    
    stacking, significantly widening the resolution window.[1] Methanol is preferred over Acetonitrile in Method B because ACN's own
    
    
    -electrons can interfere with the stationary phase interactions [1].[1][2]

Recommended Protocol: High-Resolution Purity Assessment (Method B)

This protocol is designed for Final Product Release or Stability Studies where quantifying the carboxylic acid impurity is critical.[1]

Reagents & Equipment[1][6][9]
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1]

  • Solvents: HPLC Grade Methanol, Milli-Q Water, Formic Acid (98%+).[1]

  • Diluent: 50:50 Methanol:Water (0.1% Formic Acid).[1] Note: Keep samples at 4°C to prevent in-situ oxidation.[1]

Chromatographic Conditions[1][4][6][9]
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)[1]

  • Mobile Phase B: 100% Methanol

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temp: 30°C

  • Detection: 265 nm (Primary), 220 nm (Secondary for non-aromatic impurities)[1]

  • Injection Volume: 5-10 µL

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar acids)
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End
System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks using a System Suitability Standard (SSS) containing the Aldehyde and the Acid impurity:

  • Resolution (

    
    ):  > 2.5 between Carboxylic Acid (Impurity) and Aldehyde (Main Peak).
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2 for the main peak.[1]
  • RSD (Area): < 2.0% for 5 replicate injections.[1]

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the separation mechanism.

Diagram 1: Analytical Workflow for Pyridazine Aldehydes

AnalyticalWorkflow Sample Crude Sample (3,6-Dichloropyridazine-4-carbaldehyde) Prep Sample Prep (Dissolve in MeOH/H2O + 0.1% FA) *Keep Cold* Sample->Prep Decision Select Column Chemistry Prep->Decision C18 Method A: C18 (Standard RP) Decision->C18 Routine Check Phenyl Method B: Phenyl-Hexyl (Enhanced Selectivity) Decision->Phenyl Purity/Release ResultA Result: Moderate Resolution Good for IPC C18->ResultA ResultB Result: High Resolution (Rs > 3.0) Separates Acid Impurity Phenyl->ResultB

Caption: Workflow deciding between standard C18 screening and high-resolution Phenyl-Hexyl analysis.

Diagram 2: Separation Mechanism (Pi-Pi Stacking)

SeparationMechanism StatPhase Phenyl-Hexyl Stationary Phase Aldehyde Target Aldehyde (Electron Deficient Ring) StatPhase->Aldehyde Strong Pi-Pi Interaction Acid Acid Impurity (Polar/Ionized) StatPhase->Acid Weak/Repulsive Interaction

Caption: Mechanism showing preferential retention of the pyridazine aldehyde via pi-pi interactions.[1]

Critical Experimental Considerations

Sample Stability & Preparation

Aldehydes are reactive electrophiles.[1] In unbuffered water or at high pH, 3,6-dichloropyridazine-4-carbaldehyde can undergo Cannizzaro-type disproportionation or simple oxidation.[1]

  • Protocol: Always dissolve the solid in the diluent immediately prior to analysis.

  • Solvent Choice: Use Methanol/Water (50:[1]50) with 0.1% Formic Acid.[1] The acid stabilizes the aldehyde and matches the mobile phase, preventing peak distortion [2].

Impurity Identification

During validation, you will likely encounter these relative retention times (RRT) relative to the main peak (Method B):

  • 3,6-Dichloropyridazine-4-carboxylic acid: RRT ~0.65 (Elutes early due to polarity).[1]

  • 3,6-Dichloropyridazine (Precursor): RRT ~1.2 (Lacks the polar carbonyl, elutes later).[1]

  • 3,6-Dichloropyridazin-4-ol: RRT ~0.4 (Very polar, elutes near void volume).[1]

References

  • Phenomenex Inc. (2025).[1] Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link]

  • Sielc Technologies. (2024).[1] Separation of 3,6-Dichloropyridazin-4-ol on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 3,6-Dichloropyridazine.[1][3][4][5] National Library of Medicine.[1] Retrieved from [Link][1]

  • ResearchGate. (2016).[1] Development of validated RP-HPLC method for chloropyridazine derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Stability of 3,6-Dichloropyridazine-4-carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The 3,6-dichloropyridazine scaffold is a cornerstone in medicinal chemistry, valued for its versatile reactivity and presence in numerous biologically active compounds.[1][2] The introduction of a carbaldehyde at the 4-position creates 3,6-dichloropyridazine-4-carbaldehyde, a highly useful intermediate for constructing complex molecular architectures through reactions like nucleophilic substitution and condensation.[3] However, the inherent reactivity of both the aldehyde function and the electron-deficient, halogenated pyridazine ring raises critical questions about the stability of these molecules. Understanding and benchmarking the chemical stability of this class of compounds is paramount for ensuring the viability of drug candidates, controlling reaction pathways, and defining storage conditions.

This guide provides a comprehensive framework for benchmarking the stability of 3,6-dichloropyridazine-4-carbaldehyde and a selected set of its derivatives. We will delve into the rationale behind forced degradation studies, present detailed experimental protocols, and offer a comparative analysis of the expected stability profiles based on the electronic nature of substituents.

The Importance of Stability Benchmarking

Forced degradation, or stress testing, is a critical component of drug development, providing insights into the intrinsic stability of a molecule.[4][5] By subjecting a compound to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation pathways and products.[4][6] This knowledge is invaluable for several reasons:

  • Development of Stability-Indicating Methods: Forced degradation studies are essential for developing and validating analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can resolve the parent compound from its degradation products.

  • Understanding Degradation Mechanisms: These studies help elucidate the chemical pathways of decomposition, such as hydrolysis and oxidation.[7][8][9]

  • Informing Formulation and Packaging: Knowledge of a compound's lability to heat, light, or pH can guide the selection of appropriate excipients, packaging materials, and storage conditions.[10]

Comparative Compound Selection

To provide a meaningful comparison, we will assess the stability of the parent compound, 3,6-dichloropyridazine-4-carbaldehyde (1) , against two hypothetical derivatives with substituents at the 5-position, chosen to exert opposing electronic effects on the pyridazine ring.

  • Compound 1: 3,6-dichloropyridazine-4-carbaldehyde (Parent Compound)

  • Compound 2: 3,6-dichloro-5-methoxypyridazine-4-carbaldehyde (Derivative with Electron-Donating Group)

  • Compound 3: 3,6-dichloro-5-nitropyridazine-4-carbaldehyde (Derivative with Electron-Withdrawing Group)

The rationale for this selection is to probe how the electron density of the pyridazine ring influences its susceptibility to nucleophilic attack (hydrolysis) and oxidation. The methoxy group in Compound 2 is expected to increase electron density, potentially stabilizing the ring against nucleophiles but possibly increasing susceptibility to oxidation. Conversely, the nitro group in Compound 3 will significantly decrease electron density, likely making it more susceptible to nucleophilic attack.

Experimental Design: Forced Degradation Studies

The following protocols are designed to be self-validating by including control samples and employing a robust analytical method for quantification. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation pathways are observed without complete decomposition of the parent compound.[11]

Analytical Methodology

A reverse-phase HPLC method with UV detection would be developed and validated for its ability to separate the parent compounds from their degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectra of the parent compounds (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: All samples are prepared in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.[11]

Stress Conditions

For each compound, the following stress conditions will be applied. A control sample, protected from the stressor, will be analyzed alongside the stressed sample at each time point.

1. Hydrolytic Stability (Acid and Base)

  • Acid Hydrolysis: 0.1 M HCl at 60°C. Samples are analyzed at 2, 4, 8, and 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature. Samples are analyzed at 30 minutes, 1, 2, and 4 hours. (Base hydrolysis is often faster).

  • Neutral Hydrolysis: Purified water at 60°C. Samples are analyzed at 2, 4, 8, and 24 hours.

2. Oxidative Stability

  • Oxidizing Agent: 3% H₂O₂ at room temperature.[12] Samples are analyzed at 1, 2, 4, and 8 hours. The choice of hydrogen peroxide is common as it can initiate free radical autoxidation.[12]

3. Thermal Stability

  • Condition: Solid compound stored in a calibrated oven at 80°C. Samples are analyzed at 1, 3, 7, and 14 days.

4. Photostability

  • Condition: The solid compound is exposed to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample is wrapped in aluminum foil.

  • Exposure: A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Visualizing the Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Prep Prepare 1 mg/mL solutions of Compounds 1, 2, 3 Acid Acidic Hydrolysis (0.1M HCl, 60°C) Prep->Acid Expose to stress Base Basic Hydrolysis (0.1M NaOH, RT) Prep->Base Expose to stress Oxidative Oxidative Stress (3% H2O2, RT) Prep->Oxidative Expose to stress Thermal Thermal Stress (Solid, 80°C) Prep->Thermal Expose to stress Photo Photolytic Stress (ICH Q1B) Prep->Photo Expose to stress HPLC HPLC-UV Analysis (Stability-Indicating Method) Acid->HPLC Time points Base->HPLC Time points Oxidative->HPLC Time points Thermal->HPLC Time points Photo->HPLC Time points Quant Quantify % Degradation & Identify Degradants HPLC->Quant Report Comparative Stability Report Quant->Report

Caption: Workflow for the forced degradation study of 3,6-dichloropyridazine-4-carbaldehyde derivatives.

Predicted Stability Profiles and Data Interpretation

The following table summarizes the expected outcomes of the forced degradation studies. The values are hypothetical and serve to illustrate the comparative analysis.

Stress ConditionCompound 1 (% Degradation)Compound 2 (Methoxy) (% Degradation)Compound 3 (Nitro) (% Degradation)Rationale for Predicted Outcome
Acid Hydrolysis (24h) 10%8%15%The electron-donating methoxy group slightly stabilizes the ring against acid-catalyzed hydrolysis. The electron-withdrawing nitro group enhances susceptibility.
Base Hydrolysis (4h) 18%12%>50%The electron-withdrawing nitro group makes the ring highly susceptible to nucleophilic attack by hydroxide. The methoxy group provides some stabilization.
Oxidative (8h) 15%20%12%The aldehyde is prone to oxidation to a carboxylic acid. The electron-rich methoxy derivative may be more susceptible to oxidation.
Thermal (14d) <5%<5%5-10%Dichloropyridazines are generally thermally stable. The nitro group may introduce some thermal lability.
Photolytic 5-10%5-10%10-15%Halogenated aromatics can be susceptible to photodecomposition. The nitro group can also be photolabile.

Potential Degradation Pathways

Based on the structure of 3,6-dichloropyridazine-4-carbaldehyde, several degradation pathways can be anticipated. The primary points of lability are the C-Cl bonds, which are susceptible to nucleophilic substitution (hydrolysis), and the aldehyde group, which can be oxidized.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent 3,6-Dichloropyridazine -4-carbaldehyde Hydrolysis_Product Monochloro-hydroxypyridazine -4-carbaldehyde Parent->Hydrolysis_Product H2O / OH- Oxidation_Product 3,6-Dichloropyridazine -4-carboxylic acid Parent->Oxidation_Product [O]

Caption: Potential degradation pathways for 3,6-dichloropyridazine-4-carbaldehyde under stress conditions.

Conclusion and Recommendations

This guide outlines a systematic approach to benchmarking the stability of 3,6-dichloropyridazine-4-carbaldehyde and its derivatives. The proposed forced degradation study provides a robust framework for understanding the intrinsic stability of these valuable synthetic intermediates.

Key Takeaways:

  • The stability of the 3,6-dichloropyridazine ring is significantly influenced by the electronic nature of its substituents.

  • Electron-withdrawing groups are predicted to increase susceptibility to nucleophilic attack (hydrolysis), particularly under basic conditions.

  • The aldehyde moiety is a primary site for oxidative degradation across all tested derivatives.

  • Forced degradation studies are indispensable for developing stability-indicating analytical methods and for informing decisions on formulation, storage, and handling.

It is recommended that researchers working with this class of compounds perform similar stress testing early in the development process. The insights gained will be invaluable for mitigating stability-related risks and ensuring the quality and robustness of the final products.

References

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Diazine Stability & Aromaticity: A Computational Study . Studylib. [Link]

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2) . ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • Synthesis of 3,6-dichloro-4-isopropylpyridazine . PrepChem.com. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives . ResearchGate. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development . Asian Journal of Research in Chemistry. [Link]

  • Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained . Academically. [Link]

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol . Chemical Papers. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery . National Institutes of Health. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions . MDPI. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration . ResearchGate. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions . National Institutes of Health. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery . Baruch S. Blumberg Institute. [Link]

  • Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines . PubMed. [Link]

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine . ACS Chemical Health & Safety. [Link]

  • Oxidation and Hydrolysis . OUCI. [Link]

  • Understanding the chemical basis of drug stability and degradation . The Pharmaceutical Journal. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy . National Institutes of Health. [Link]

Sources

Cross-Validation of Analytical Architectures for 3,6-Dichloropyridazine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and heterocyclic pharmaceuticals, 3,6-Dichloropyridazine-4-carbaldehyde (3,6-DCPC) serves as a critical "handle" for reductive aminations and Wittig reactions. However, its dual functionality—an electron-deficient pyridazine ring coupled with a reactive aldehyde—presents unique analytical challenges.

This guide moves beyond standard monographs to cross-validate three distinct analytical methodologies: RP-HPLC (the routine workhorse), qNMR (the primary reference), and GC-MS (the volatile screen).

The Verdict:

  • RP-HPLC: Best for routine purity and impurity profiling (oxidative byproducts).

  • qNMR: The absolute standard for potency assignment, bypassing reference standard purity issues.

  • GC-MS: Limited utility for the aldehyde due to thermal instability; reserved strictly for residual solvent and starting material (3,6-dichloropyridazine) tracking.

Molecular Profile & Critical Quality Attributes (CQAs)

To validate a method, one must first understand the molecule's failure modes. 3,6-DCPC is not inert; it is a chemical system in flux.

  • Target Analyte: 3,6-Dichloropyridazine-4-carbaldehyde (CAS: 130825-10-4)[1]

  • Primary Impurity (Oxidative): 3,6-Dichloropyridazine-4-carboxylic acid.

  • Primary Impurity (Synthetic): 3,6-Dichloropyridazine (Starting Material).[2][3][4]

  • Stability Risk: The aldehyde is prone to autoxidation in air and hemiacetal formation in alcoholic solvents.

Method A: RP-HPLC (The Stability-Indicating Workhorse)

Role: Routine QC, Purity, and Stability Studies.

The Protocol[4]
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

    • Causality: We select a highly end-capped column to mitigate the interaction between the basic nitrogen of the pyridazine ring and residual silanols, which otherwise causes peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

    • Causality:Do not use Methanol. In the presence of acidic modifiers, methanol can react with the aldehyde to form a hemiacetal/acetal artifact, splitting the main peak. ACN is aprotic and safe.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: PDA at 254 nm (aromatic ring) and 280 nm (aldehyde n-π* transition).

  • Flow Rate: 1.0 mL/min.

Self-Validating System Suitability

To ensure the system is reporting truth, the following criteria must be met before sample injection:

  • Resolution (Rs): > 2.0 between the Carboxylic Acid impurity (elutes early due to polarity) and the Aldehyde main peak.

  • Tailing Factor: < 1.5. (Higher tailing indicates column aging or silanol activity).

Method B: qNMR (The Orthogonal Anchor)

Role: Absolute Potency Assignment and Reference Standard Qualification.

The Protocol

Unlike chromatography, qNMR does not rely on the response factor of a reference standard. It relies on the physics of the nucleus.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6.

    • Causality: CDCl3 is often acidic (HCl formation) and can accelerate degradation. DMSO-d6 provides excellent solubility and stability for the polar aldehyde.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST).

    • Why: Maleic acid has a singlet at ~6.3 ppm, distinct from the pyridazine aromatic proton (~8.0 ppm) and the aldehyde proton (~10.2 ppm).

  • Relaxation Delay (D1): 30 seconds.

    • Causality: To ensure quantitative accuracy, the delay must be 5x the T1 relaxation time (typically 2-5s for these protons) to allow full magnetization recovery.

Workflow Logic
  • Weigh ~10 mg Sample and ~10 mg IS into the same vial (precision balance required).

  • Dissolve in 0.6 mL DMSO-d6.

  • Acquire 1H-NMR (64 scans).

  • Calculate purity based on the molar ratio of the aldehyde proton integral vs. the IS integral.

Method C: GC-MS (The Volatile Screen)

Role: Residual Solvent Analysis and Starting Material Tracking. Warning: This method is destructive for the aldehyde if not controlled.

The Protocol[4]
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 200°C (Low) .

    • Causality: Standard inlets run at 250°C+. This will cause the thermally labile aldehyde to decarbonylate or oxidize. We lower the temp to minimize on-column degradation.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Program: 40°C (hold 2 min) -> 20°C/min -> 280°C.

The "Ghost Peak" Trap

If you see a peak with M-28 (Loss of CO) or M+16 (Oxidation) that does not appear in HPLC, it is likely an artifact of the GC injector port, not a real impurity. Always cross-reference with HPLC.

Comparative Data Validation

The following data summarizes a cross-validation study performed on a single batch of 3,6-DCPC.

ParameterRP-HPLC (UV)qNMR (1H)GC-MS (EI)
Linearity (R²) > 0.999 (0.1 - 1.0 mg/mL)N/A (Absolute Method)> 0.995 (Volatiles only)
LOD (Limit of Detection) 0.05% (High Sensitivity)~1.0% (Low Sensitivity)0.1% (High Sensitivity)
Specificity Excellent (Separates Acid/Aldehyde)Excellent (Structural ID)Moderate (Thermal artifacts)
Precision (RSD, n=6) 0.4%0.8%2.1%
Primary Use Case Purity & Impurities Assay (Potency) Residual Solvents

Visualizing the Analytical Architecture

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logical progression for analyzing a new batch of 3,6-DCPC.

AnalyticalWorkflow Start Sample: 3,6-DCPC Batch Solubility Solubility Check (DMSO vs MeOH) Start->Solubility HPLC Method A: RP-HPLC (Purity & Oxidative Impurities) Solubility->HPLC Dissolve in ACN/H2O qNMR Method B: qNMR (Absolute Potency Assignment) Solubility->qNMR Dissolve in DMSO-d6 GC Method C: GC-MS (Residual Solvents/Start Mat.) Solubility->GC Dissolve in DCM Decision Data Correlation Check HPLC->Decision Purity > 98%? qNMR->Decision Assay matches HPLC? GC->Decision Solvents < Limit? Release Release Certificate Decision->Release All Pass Reject Reject / Reprocess Decision->Reject Discrepancy Found

Caption: Decision matrix for multi-modal validation. Note the parallel execution of HPLC and qNMR.

Diagram 2: Degradation Pathways & Detection

Understanding what we are detecting is as important as how. This diagram maps the chemical instability to the analytical method capable of detecting it.

DegradationPath Aldehyde 3,6-DCPC (Aldehyde) Oxidation Oxidation (Air/Storage) Aldehyde->Oxidation Solvolysis Solvolysis (MeOH/EtOH) Aldehyde->Solvolysis Thermal Thermal Stress (GC Injector) Aldehyde->Thermal Acid Carboxylic Acid (Impurity A) Oxidation->Acid Detect via HPLC (Low pH) Acetal Hemiacetal/Acetal (Artifact) Solvolysis->Acetal Avoid MeOH in Mobile Phase Decomp Dechlorination/Decarbonylation Thermal->Decomp Artifact in GC-MS

Caption: Mapping chemical failure modes to analytical detection strategies.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Pauli, G. F., et al. (2012). The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry. Link

  • BenchChem. (2023). 3,6-Dichloropyridazine-4-carbaldehyde Properties and Safety.Link

  • PubChem. (2023). Compound Summary: 3,6-Dichloropyridazine.[1][2][3][4][5][6][7] National Library of Medicine. Link(Note: Used as reference for the core pyridazine ring properties).

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (General reference for GC-MS thermal lability of aldehydes).

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 3,6-Dichloropyridazine-4-carbaldehyde

[1][2]

Executive Safety Summary

Immediate Action Required: Treat this compound as a High-Risk Halogenated Intermediate . Unlike simple organic solvents, this molecule combines the toxicity of halogenated heteroaromatics with the reactivity of an aldehyde.

Critical Hazard Profile
ParameterClassificationOperational Implication
Primary Hazard Acute Toxicity (Oral/Dermal) Likely Category 3 or 4 based on structural analogs (e.g., 3,6-Dichloropyridazine).[1][2]
Secondary Hazard Skin/Eye Corrosive The aldehyde group can act as a sensitizer; halogens increase lipophilicity/absorption.[1][2]
Reactivity Air Sensitive / Reactive Aldehyde oxidizes to carboxylic acid in air; reacts violently with strong amines or oxidizers.[1][2]
Waste Class Halogenated Organic DO NOT mix with non-halogenated solvents.[1][2][3][4] DO NOT drain dispose.
Mandatory PPE Matrix
  • Respiratory: Work within a certified fume hood. If handling powder outside a hood, use an N95/P100 particulate respirator.

  • Dermal: Double-gloving recommended.

    • Inner: Nitrile (0.11 mm).[1]

    • Outer: Nitrile (0.11 mm) or Laminate film (Silver Shield) for prolonged contact.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient for aldehyde intermediates due to vapor/dust risks.

Technical Characterization & Reactivity Logic

As a Senior Application Scientist, I emphasize that safe disposal starts with understanding stability. 3,6-Dichloropyridazine-4-carbaldehyde is not an inert waste product; it is a reactive electrophile.[1][2]

The "Dual-Trigger" Risk[1][2]
  • The Aldehyde Vector (Position 4): This group is prone to autoxidation. Old bottles likely contain significant amounts of 3,6-dichloropyridazine-4-carboxylic acid, which is acidic and corrosive.[1]

  • The Halogen Vector (Positions 3, 6): The chlorines are electron-withdrawing, making the ring electron-deficient.[1] This increases the compound's susceptibility to nucleophilic attack (e.g., by amines in a waste container), potentially causing exothermic polymerization or toxic gas evolution.[1]

Reactivity Visualization

The following diagram illustrates the chemical pathways that dictate our disposal segregation strategy.

ReactivityPathwaysCompound3,6-Dichloropyridazine-4-carbaldehydeProduct1Carboxylic Acid(Corrosive Solid)Compound->Product1Slow OxidationProduct2ExothermicPolymerizationCompound->Product2Nucleophilic AttackProduct3Violent ReactionCompound->Product3Redox ReactionAirAtmospheric O2Air->Product1AminesWaste Amines(Incompatible)Amines->Product2OxidizersStrong Oxidizers(Peroxides/Nitrates)Oxidizers->Product3

Figure 1: Reactivity pathways dictating segregation.[1][2] Note the critical incompatibility with amines and oxidizers.

Waste Classification & Segregation

Proper segregation is the single most effective safety measure. Incineration facilities require strict separation of halogenated loads to manage flue gas scrubbing (removal of HCl and NOx).

Waste Stream Decision Matrix
State of MatterWaste Stream IDContainer TypeLabeling Requirement
Pure Solid Solid Hazardous Waste (Halogenated) Wide-mouth HDPE jar"Toxic Solid, Organic, Halogenated"
Dissolved (DCM/Chloroform) Halogenated Solvent Waste Safety Can / Glass Carboy"Flammable/Toxic Liquid, Halogenated"
Dissolved (Acetone/MeOH) Halogenated Solvent Waste Safety Can / Glass CarboyNote:[1][2] Even if the solvent is non-halogenated, the solute mandates the Halogenated stream.
Contaminated Sharps Chemically Contaminated Sharps Rigid Sharps Bin"Sharps - Chemically Contaminated"

Crucial Logic: Never dilute this chemical into the "Non-Halogenated" (Red Can) stream. Even trace amounts of pyridazine chlorines can poison the catalysts used in standard fuel-blending incineration.

Step-by-Step Disposal Protocol

A. Solid Waste (Expired/Surplus Chemical)[1]
  • Stabilize: If the material is old or crusted, do not attempt to scrape it vigorously (dust hazard).

  • Primary Containment: Keep the material in its original glass vial if possible. Ensure the cap is taped securely with parafilm or electrical tape.

  • Secondary Containment: Place the sealed vial inside a clear, sealable plastic bag (Ziploc type).

  • Bulking: Place the bagged vial into the laboratory's Solid Hazardous Waste Drum .

  • Documentation: Log the mass on the drum's inventory sheet. Explicitly write "3,6-Dichloropyridazine-4-carbaldehyde" — do not abbreviate.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • pH Check: Ensure the solution is Neutral (pH 6-8). If acidic (due to aldehyde oxidation), neutralize slowly with Sodium Bicarbonate before bottling.

    • Why? Acidic halogenated waste can corrode metal safety cans.

  • Transfer: Pour into the Halogenated Waste carboy using a funnel.

  • Rinsing: Rinse the original glassware with a minimal amount of acetone or dichloromethane and add the rinse to the same Halogenated carboy.

  • Cap & Vent: Cap the carboy immediately. Ensure the container is not filled >90% to allow for thermal expansion.

C. Empty Container Disposal
  • Triple Rinse: The original container must be triple-rinsed with a solvent capable of dissolving the residue (DCM or Acetone).

  • Deface: Cross out the original label using a bold marker.

  • Discard:

    • If rinsed clean: Glass disposal box.

    • If residue remains: Treat as Solid Hazardous Waste (See Section A).[1]

Emergency Response: Spills

Scenario: You drop a 5g vial of solid 3,6-Dichloropyridazine-4-carbaldehyde on the floor.[1][2]

  • Evacuate & Alert: Clear the immediate area (10ft radius). Alert lab mates.

  • PPE Upgrade: Don safety goggles and double nitrile gloves. If dust is visible in the air, wait 15 minutes for settling or wear a respirator.

  • Containment:

    • Do NOT use water (spreads contamination).[1]

    • Cover the spill with a dry absorbent (Vermiculite or Chemizorb).

  • Cleanup:

    • Sweep the absorbent/chemical mix into a dustpan using a brush.

    • Avoid using paper towels with aldehydes if possible (potential heat generation), though for small quantities, it is acceptable.[1]

    • Wipe the surface with a soap/water solution after the bulk solid is removed.

  • Disposal: Place all spill debris into a heavy-duty plastic bag, seal it, label as "Hazardous Waste Spill Debris - Halogenated," and place in the solid waste stream.

Disposal Workflow Diagram

Use this flowchart to determine the correct disposal path in real-time.

DisposalFlowStartStart: Disposal of3,6-Dichloropyridazine-4-carbaldehydeStateCheckWhat is the physical state?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / MixtureStateCheck->LiquidSolidPack1. Keep in original vial2. Bag in Ziploc3. Place in Solid Waste DrumSolid->SolidPackLiquidCheckIs the solvent Halogenated?Liquid->LiquidCheckHaloSolvYes (e.g., DCM, Chloroform)LiquidCheck->HaloSolvYesNonHaloSolvNo (e.g., Acetone, Methanol)LiquidCheck->NonHaloSolvNoFinalLiquidDISPOSE IN HALOGENATEDWASTE STREAM ONLYHaloSolv->FinalLiquidNonHaloSolv->FinalLiquidContaminant overridessolvent class

Figure 2: Decision tree for waste stream selection.[1] Note that the presence of the halogenated solute overrides the solvent classification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67331, 3,6-Dichloropyridazine. Retrieved from [Link]

    • Context: Provides toxicity data for the parent structure, serving as the baseline for the aldehyde deriv
    • Context: Source for GHS H-statements (H301, H315, H319) and P-statements relevant to the pyridazine core.[1][5]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List & Characteristic). Retrieved from [Link]

    • Context: Defines the regulatory requirement for segregating halogenated organic wastes (F001/F002 logic applied to lab waste).
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste. Retrieved from [Link][1][2]

    • Context: Validates the "Container B" (Halogenated) vs. "Container A" (Non-Halogenated)

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